Aristololactam IIIa
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H9NO4 |
|---|---|
Molecular Weight |
279.25 g/mol |
IUPAC Name |
16-hydroxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one |
InChI |
InChI=1S/C16H9NO4/c18-8-2-1-7-3-11-13-10(16(19)17-11)5-12-15(21-6-20-12)14(13)9(7)4-8/h1-5,18H,6H2,(H,17,19) |
InChI Key |
XCYLMCOZDQCDRH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C3=C4C=C(C=CC4=CC5=C3C(=C2)C(=O)N5)O |
Origin of Product |
United States |
Foundational & Exploratory
Aristololactam IIIa literature review for cancer research.
An In-depth Technical Guide to Aristololactam IIIa in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of this compound, a naturally occurring alkaloid found in various plant species of the Aristolochia genus. While the parent compounds, aristolochic acids, are well-documented as potent nephrotoxins and carcinogens, the distinct biological activities of their aristolactam derivatives are an area of active investigation. This document summarizes the current understanding of this compound's effects on cancer cells, detailing its mechanism of action, cytotoxicity, and the experimental protocols used for its evaluation.
Mechanism of Action
Current research, though limited, points towards a multi-faceted mechanism of action for this compound in cancer cells. Unlike the well-characterized genotoxicity of Aristolochic Acid I, which involves metabolic activation to form DNA adducts, this compound appears to exert its anticancer effects primarily through the induction of oxidative stress. This cascade is proposed to trigger downstream events including cell cycle arrest and apoptosis, which may allow it to overcome drug resistance in cancer cells.
Key mechanistic highlights include:
-
Induction of Oxidative Stress: The primary proposed mechanism involves the generation of reactive oxygen species (ROS) within cancer cells.
-
Cell Cycle Arrest: Increased intracellular ROS is a known trigger for DNA damage checkpoints, leading to cell cycle arrest. For structurally related compounds, this arrest occurs at the G2/M phase, providing an opportunity for the cell to either repair the damage or commit to apoptosis.
-
Induction of Apoptosis: Sustained oxidative stress and cell cycle disruption ultimately lead to programmed cell death (apoptosis).
Proposed Signaling Pathway
While direct signaling studies on this compound are not yet prevalent in the literature, a proposed pathway can be constructed based on its observed biological effects and the known mechanisms of related compounds that act via oxidative stress. The pathway likely involves the activation of DNA damage response (DDR) and Mitogen-Activated Protein Kinase (MAPK) cascades.
Caption: Proposed signaling cascade for this compound in cancer cells.
Quantitative Data: Cytotoxicity
The cytotoxic potential of this compound has been evaluated in different studies, with notably conflicting results. This discrepancy may arise from the use of different cell lines (cancer vs. non-cancerous), varying experimental durations, or different assay methodologies (e.g., MTT vs. CCK8). The available quantitative data is summarized below.
| Compound | Cell Line | Assay Type | Incubation Time | Reported IC50 / Observation | Citation |
| Aristololactam AIIIa | HK-2 (Human Kidney) | MTT | 24 h | 129.57 ± 1.63 µg/mL | [1] |
| Aristololactam AIIIa | HK-2 (Human Kidney) | MTT | 48 h | 85.34 ± 1.08 µg/mL | [1] |
| Aristololactam AIIIa | HK-2 (Human Kidney) | MTT | 72 h | 56.19 ± 0.74 µg/mL | [1] |
| This compound | Not Specified | CCK8 | 48 h | Showed weak cytotoxicity even at 800–1,000 μM | [2] |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of research findings. The following sections describe standard protocols for assessing the key anticancer effects of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell background control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured to determine the cell cycle phase.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.
Apoptosis Quantification: Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the cell cycle analysis protocol (Steps 1 & 2).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 50 µg/mL solution).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Standard Experimental Workflow
The investigation of this compound's anticancer properties typically follows a structured workflow to assess its cytotoxicity and elucidate its mechanism of action.
Caption: A typical workflow for evaluating the anticancer effects of this compound.
References
Genotoxicity and mutagenicity of Aristololactam IIIa.
An in-depth technical guide on the genotoxicity and mutagenicity of Aristolactam IIa.
Executive Summary
Aristolactam IIa (AL-IIa) is a principal metabolic derivative of Aristolochic Acid II (AAII), a compound found in Aristolochia species and classified as a Group 1 human carcinogen by the IARC.[1][2] The genotoxicity of AAII is not direct; it requires metabolic activation to exert its harmful effects. This process, primarily occurring via nitroreduction, converts AAII into reactive intermediates that covalently bind to DNA, forming aristolactam-DNA adducts.[3][4] These adducts are potent mutagens, leading to characteristic A:T to T:A transversion mutations, which are considered a mutational signature for aristolochic acid exposure.[2][5] This signature has been identified in critical tumor suppressor genes, such as TP53, in patients with upper urothelial cancer, providing a direct link between exposure and carcinogenesis.[5][6] This technical guide synthesizes the current understanding of the genotoxicity and mutagenicity of Aristolactam IIa, detailing its metabolic activation, the formation of DNA adducts, quantitative genotoxicity data, and the experimental protocols used for its assessment.
Introduction
Aristolochic acids (AAs) are a group of nitrophenanthrene carboxylic acids found in various plants of the Aristolochiaceae family.[1] The two primary components are Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII).[1] Despite their historical use in herbal medicine, AAs are now recognized as potent nephrotoxins and human carcinogens, linked to Aristocholic Acid Nephropathy (AAN) and upper urothelial cancers (UUC).[1][7] The carcinogenicity of AAs is mediated by a genotoxic mechanism.[1][5] This guide focuses on Aristolactam IIa, the metabolic product of AAII, and its role in mediating the genotoxic and mutagenic effects of the parent compound.
Metabolic Activation and DNA Adduct Formation
The genotoxicity of Aristolochic Acid II is contingent upon its metabolic activation. The primary pathway involves the reduction of the nitro group to form reactive cyclic nitrenium ions.[5][7]
Key Steps:
-
Nitroreduction: Phase I metabolic enzymes, including cytosolic NAD(P)H:quinone oxidoreductase 1 (NQO1) and microsomal cytochrome P450 (CYP) enzymes (specifically CYP1A1/1A2), catalyze the reduction of AAII to its corresponding N-hydroxyaristolactam II (N-OH-Alac II).[1][2][8]
-
Formation of Nitrenium Ion: The N-hydroxyaristolactam II intermediate is unstable and can generate a reactive cyclic acylnitrenium ion.[1][3]
-
DNA Adduct Formation: This highly electrophilic nitrenium ion covalently binds to the exocyclic amino groups of purine bases in DNA.[4][7] This results in the formation of bulky DNA adducts, primarily 7-(deoxyadenosin-N⁶-yl)-aristolactam II (dA-AAII) and 7-(deoxyguanosin-N²-yl)-aristolactam II (dG-AAII).[1][3]
These aristolactam-DNA adducts are the primary lesions responsible for the mutagenic and carcinogenic properties of AAII.[7][9] The dA-AAII adduct, in particular, is noted for its persistence in tissues.[9]
Quantitative Data Summary
The genotoxicity of AAII has been quantified in various studies, primarily through the measurement of DNA adduct levels and mutation frequencies in vivo.
Table 1: In Vivo DNA Adduct Levels Following AAII Administration
| Species | Tissue | Compound | Dose / Treatment | Adduct Level (adducts / 10⁸ nucleotides) | Reference |
| Rat | Kidney | AAII | 10 mg/kg/day for 5 days | ~130 | [1] |
| Rat | Liver | AAII | 10 mg/kg/day for 5 days | ~20 | [1] |
| Rat | Spleen | AA Mixture¹ | 0.1 - 10.0 mg/kg, 5x/week for 3 months | 4.6 - 217.6 | [2] |
| Rat | Kidney | AA Mixture¹ | 10 mg/kg | dG-AAI: ~150, dA-AAII: ~100 | [10] |
| Rat | Liver | AA Mixture¹ | 10 mg/kg | dG-AAI: ~65, dA-AAII: ~28 | [10] |
| ¹AA Mixture contained 40% AAI and 56% AAII. |
Table 2: In Vivo Mutagenicity Data
| Species / Model | Tissue | Compound | Dose / Treatment | Endpoint | Result | Reference |
| Big Blue® Rat | Spleen | AA Mixture | 0.1 - 10.0 mg/kg, 5x/week for 3 months | cII Mutant Frequency | 32.7 to 286.2 x 10⁻⁶ | [2] |
| gpt delta Mouse | Kidney | AAII | 5 mg/kg, 5x/week for 6 weeks | gpt Mutant Frequency | ~2-fold higher than AAI | [11] |
Experimental Methodologies
Standardized assays are used to evaluate the genotoxic and mutagenic potential of substances like Aristolactam IIa.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[12]
-
Principle: The test uses several bacterial strains with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the frequency of back-mutations to the wild-type, restoring the ability to grow on a histidine-free medium.
-
Methodology:
-
Strains: Common strains include TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens).[13] Nitroreductase-deficient strains (e.g., TA98NR) can be used to confirm the mechanism of action.[14]
-
Metabolic Activation: Tests are conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[13][15]
-
Procedure (Plate Incorporation): The test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.[12]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[12][15]
-
Scoring: The number of revertant colonies on each plate is counted. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two-fold higher than the negative control.[15]
-
In Vitro Micronucleus Assay
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events in cultured mammalian cells.[16]
-
Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that originate from chromosome fragments or whole chromosomes left behind during cell division. Their presence indicates chromosomal damage.
-
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., CHO, TK6) is cultured.[13][17]
-
Treatment: Cells are exposed to at least three concentrations of the test substance for a defined period (e.g., 3-24 hours).[18]
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis without inhibiting nuclear division, resulting in binucleated cells. This ensures that only cells that have undergone one division are scored.[18][19]
-
Harvest and Fixation: Cells are harvested, treated with a hypotonic solution, and fixed.[16][18]
-
Staining and Scoring: Cells are stained with a DNA-specific stain (e.g., Giemsa, Acridine Orange). At least 2000 binucleated cells are scored for the presence of micronuclei under a microscope.[16][17]
-
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[20]
-
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA (containing fragments and breaks) migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
-
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from tissues or cell cultures.
-
Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: Slides are immersed in a lysis solution (containing high salt and detergent) to digest cellular and nuclear membranes, leaving behind the DNA as a "nucleoid".[21]
-
Alkali Treatment: Slides are placed in an alkaline buffer to unwind the DNA.
-
Electrophoresis: Electrophoresis is performed under alkaline conditions, causing negatively charged DNA to migrate towards the anode.
-
Staining and Visualization: Slides are neutralized, stained with a fluorescent DNA dye (e.g., SYBR Green), and visualized using a fluorescence microscope.
-
Analysis: Image analysis software is used to quantify the DNA in the comet tail (% Tail DNA), which reflects the level of DNA damage.
-
Signaling Pathways in Aristolactam-Induced Genotoxicity
The formation of AL-IIa-DNA adducts triggers a cellular DNA damage response. While the precise pathway for AL-IIa is extrapolated from studies on AAI, the mechanism is expected to be highly conserved. Adduct formation constitutes significant genotoxic stress, activating key signaling cascades.[22]
In human cells, high concentrations of the parent compound, AAI, are known to activate the p53 tumor suppressor protein.[22] This activation can occur via the ATM/Chk2 DNA damage checkpoint pathway, leading to cell cycle arrest or apoptosis.[22] The bulky adducts formed by aristolactams can stall DNA replication and transcription, which are potent signals for initiating these protective pathways. The persistence of these adducts suggests they may evade or overwhelm normal DNA repair mechanisms, such as nucleotide excision repair (NER), leading to the fixation of mutations during subsequent rounds of DNA replication.[9][23]
Conclusion
Aristolactam IIa, the activated metabolite of Aristolochic Acid II, is a potent genotoxic and mutagenic agent. Its mechanism of action is well-defined, proceeding through metabolic nitroreduction to a reactive nitrenium ion that forms persistent, bulky DNA adducts. These adducts, particularly dA-AAII, induce a characteristic A:T to T:A transversion mutation signature. Quantitative data from in vivo studies demonstrate a clear dose-dependent relationship between exposure to the parent compound and the formation of DNA adducts and gene mutations in target tissues like the kidney. The collective evidence from a range of genotoxicity assays confirms that Aristolactam IIa is a key mediator of the carcinogenicity associated with exposure to Aristolochic Acid II.
References
- 1. mdpi.com [mdpi.com]
- 2. Mutagenicity and DNA Adduct Formation by Aristolochic Acid in the Spleen of Big Blue® Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Exposure to Aristolochic Acids I and II Increases DNA Adduct Formation Responsible for Aristolochic Acid I-Mediated Carcinogenicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Aristolactam-DNA Adducts in the Renal Cortex: Biomarker of Environmental Exposure to Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure and stability of DNA containing an aristolactam II-dA lesion: implications for the NER recognition of bulky adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of simplified in vitro screening tests to detect genotoxicity of aristolochic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the mutagenic and cytostatic potential of aristolochic acid (3,4-methylenedioxy-8-methoxy-10-nitrophenanthrene-1-carboxylic acid) and several of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Genotoxicity by Micronucleus Assay in vitro and by Allium cepa Test in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cryoletters.org [cryoletters.org]
- 22. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms [frontiersin.org]
Occurrence of Aristololactam IIIa in traditional herbal medicine.
An In-depth Technical Guide on the Occurrence of Aristololactam IIIa in Traditional Herbal Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristololactams are a class of aporphinoid alkaloids characterized by a phenanthrene chromophore, predominantly found in plants of the Aristolochiaceae family.[1][2] These compounds are metabolites of aristolochic acids, which are well-documented for their nephrotoxic, carcinogenic, and mutagenic properties.[3] Aristolactam IIIa, a specific analogue, has been identified in various traditional herbal medicines derived from Aristolochia species.[4][5] The presence of this compound is of significant concern for public health due to the established toxicity of its parent compounds and the potential for overlooked biological activity.[6][7] This guide provides a comprehensive overview of the occurrence of this compound, methodologies for its detection, and its known biological implications.
Occurrence of this compound in Aristolochia Species
Aristolactam IIIa has been isolated from numerous species within the Aristolochia genus, which are used in various traditional medicine systems worldwide.[8] The presence and concentration of this compound can vary significantly between different species and even different parts of the same plant.
| Plant Species | Plant Part | Reference |
| Aristolochia contorta | Not Specified | [4] |
| Aristolochia maurorum | Root | [8] |
| Aristolochia argentina | Not Specified | [5] |
| Aristolochia baetica | Not Specified | [5] |
| Aristolochia cucurbitifolia | Not Specified | [5] |
| Aristolochia heterophylla | Not Specified | [5] |
| Aristolochia kaempferi | Not Specified | [5] |
| Aristolochia manshuriensis | Not Specified | [5] |
| Aristolochia chilensis | Root | [9] |
Experimental Protocols: Isolation, Purification, and Quantification
The accurate detection and quantification of this compound in herbal matrices are critical for safety assessment and quality control. A general workflow involves extraction, purification, and subsequent analysis using chromatographic and spectrometric techniques.
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from herbal samples.
Detailed Methodologies
1. Sample Preparation and Extraction:
-
Objective: To extract aristolactams and related compounds from the plant matrix.
-
Protocol:
-
Lyophilize and pulverize 0.10–0.50 g of the herbal material (e.g., roots, stems).[9]
-
Perform extraction using a Soxhlet apparatus or by maceration with methanol.[9]
-
Concentrate the resulting crude extract under vacuum.[9]
-
The residue can be resuspended in a suitable solvent like methanol for further purification.[9]
-
2. Solid Phase Extraction (SPE) for Purification:
-
Objective: To remove interfering compounds and concentrate the analytes of interest.[10]
-
Protocol Example (using a Phenyl SPE column):
-
Column Conditioning: Activate a 200 mg Phenyl SPE column with 1.0 mL of methanol, followed by equilibration with 1.0 mL of water.[10]
-
Sample Loading: Load the resuspended extract (e.g., 1.0 mL).[10]
-
Washing: Wash the column with 0.8 mL of a weak solvent (e.g., 1% acetic acid-0.02% triethylamine solution) to remove polar impurities.[10]
-
Elution: Elute the target aristolactams with 3.0 mL of methanol.[10] This fraction is collected for analysis.
-
3. High-Performance Liquid Chromatography (HPLC) for Quantification:
-
Objective: To separate and quantify this compound.
-
Protocol Example:
-
System: HPLC with Diode-Array Detection (HPLC-DAD).[9]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm).[9]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (1:1) acidified with 0.1% acetic acid can be effective.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: Monitor the eluent using a DAD detector at appropriate wavelengths for aristolactams.
-
Quantification: Construct a calibration curve using a certified reference standard of this compound. The limit of quantification for similar compounds like aristolochic acid I has been reported as low as 0.138 µg/mL.[9]
-
4. Mass Spectrometry (MS) for Confirmation:
-
Objective: To confirm the identity of the quantified compound.
-
Protocol:
-
Couple the HPLC system to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF-MS) or a tandem MS (MS/MS) system.[11][12]
-
The fractions corresponding to the HPLC peak of interest are introduced into the MS.[9]
-
Identification is confirmed by comparing the measured mass-to-charge ratio (m/z) and fragmentation pattern with that of a reference standard or literature data.[11][13]
-
Biological Activity and Signaling Pathways
While research has focused heavily on aristolochic acids, their metabolites, the aristolactams, also exhibit significant biological activity. Aristolactam IIIa, along with other aristolochic acid derivatives, is implicated in the genotoxic and cytotoxic effects observed in human kidney (HK-2) cells.[6] The primary mechanism of action for the parent compounds involves the formation of DNA adducts, leading to mutations and carcinogenesis.[14]
The toxicity of aristolochic acids and their derivatives is associated with the activation of specific cellular signaling pathways, particularly those related to stress response and cell death.
Studies have shown that aristolochic acid I can upregulate the expression of phospho-ERK1/2, which contributes to the generation of reactive oxygen species (ROS).[14] Additionally, activation of the JNK signaling pathway leads to the overexpression of TGF-β1, a key factor in the pathogenesis of aristolochic acid nephropathy (AAN).[14] The overall mechanism of action for aristolochic acids and their derivatives can result in apoptosis and cell cycle arrest at the G2/M phase.[6]
Conclusion
Aristolactam IIIa is a naturally occurring compound found in several Aristolochia species used in traditional herbal medicine. Its presence is a significant safety concern due to its structural relationship with carcinogenic aristolochic acids and its own potential for cytotoxicity. The analytical methods outlined in this guide, including SPE purification followed by HPLC-DAD and MS confirmation, provide a robust framework for the detection and quantification of this compound in herbal products. Understanding its occurrence and the cellular pathways it may influence is crucial for researchers, regulators, and drug development professionals to ensure the safety and quality of traditional herbal medicines.
References
- 1. The isolation-biological activities (2014–2022), bio, semi, total synthesis (1978–2022) and SAR studies of a potential naturally engineered scaffold aristolactam - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Naturally occurring aristolactams, aristolochic acids and dioxoaporphines and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 4. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021 [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Studies on solid phase extraction method of aristolochic acids and aristololactams in rat urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selectively preparative purification of aristolochic acids and aristololactams from Aristolochia plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Detection of Aristololactam IIIa in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristololactam IIIa (AL-IIIa) is a metabolite of aristolochic acid IIIa, a compound found in certain herbal medicines. Aristolochic acids and their metabolites are of significant concern due to their nephrotoxic and carcinogenic properties. Monitoring the levels of these compounds in biological matrices is crucial for toxicological studies and for ensuring the safety of herbal remedies. This document provides a detailed protocol for the sensitive and specific detection of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of aristolactams in biological matrices using LC-MS/MS. While specific data for this compound is limited, these values for related aristolactams provide a benchmark for method validation.
| Parameter | Plasma | Urine | Reference(s) |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.002 - 2.5 ng/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.3 - 5.0 ng/mL | 0.006 - 5.0 ng/mL | [2][3][4] |
| Linearity (r²) | > 0.99 | > 0.99 | [1][2][4] |
| Recovery (%) | 85 - 110% | 90 - 105% | [3][4] |
| Precision (RSD%) | < 15% | < 15% | [2][4] |
Experimental Protocols
Sample Preparation
1.1. Plasma Samples: Protein Precipitation
This method is suitable for the rapid removal of proteins from plasma samples prior to LC-MS/MS analysis.
-
Thaw frozen plasma samples at room temperature.
-
Vortex the thawed plasma sample to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
1.2. Urine Samples: Solid-Phase Extraction (SPE)
This method is used to clean up and concentrate this compound from urine samples, removing salts and other interfering substances.
-
Thaw frozen urine samples at room temperature and vortex to mix.
-
Centrifuge the urine sample at 4,000 rpm for 5 minutes to pellet any particulate matter.
-
Dilute 1 mL of the urine supernatant with 1 mL of 0.1% formic acid in water.
-
Condition an SPE cartridge (e.g., C18, 100 mg) by passing 2 mL of methanol followed by 2 mL of water through the cartridge.
-
Load the diluted urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Wash the cartridge with 2 mL of water to remove salts and other polar impurities.
-
Dry the cartridge under vacuum or with a stream of nitrogen for 5 minutes.
-
Elute the analyte from the cartridge with 2 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B |
2.2. Mass Spectrometry Conditions
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
2.3. MRM Transitions for this compound
The molecular weight of this compound is 279.28 g/mol . The protonated molecule [M+H]⁺ is expected at m/z 280.3.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 280.3 | 252.3 | 25 |
| This compound (Qualifier) | 280.3 | 224.3 | 35 |
Note: Collision energies should be optimized for the specific instrument being used.
Visualizations
Caption: Experimental workflow for AL-IIIa detection.
Caption: AL-IIIa induced apoptosis signaling pathway.
Discussion of Signaling Pathway
This compound, similar to other aristolochic acid derivatives, exerts its toxicity through a multi-faceted mechanism that culminates in apoptosis and cell cycle arrest.[5][6] The process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to oxidative stress.[6] This stress, along with direct DNA damage, activates the tumor suppressor protein p53.[6][7]
Activated p53 can then trigger apoptosis through the intrinsic mitochondrial pathway. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[8][9] Activated caspase-3 then cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[5]
In parallel, the cellular stress induced by this compound activates the mitogen-activated protein kinase (MAPK) signaling pathways, including p38 and ERK1/2.[6] These pathways can further contribute to the activation of p53 and the apoptotic cascade. Additionally, activated p53 can induce cell cycle arrest at the G2/M phase, likely as a mechanism to prevent the replication of damaged DNA.[5] This comprehensive toxicological profile underscores the importance of sensitive detection methods for monitoring exposure to this compound.
References
- 1. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of urinary aristolactams by on-line solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A liquid chromatography-mass spectrometry method for the quantitation of aristololactam-I in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p53 mutations as fingerprints for aristolochic acid - an environmental carcinogen in endemic (Balkan) nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Early caspase-3 activation independent of apoptosis is required for cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Aristololactam IIIa from Aristolochia contorta
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction and purification of Aristololactam IIIa, a bioactive compound found in Aristolochia contorta. The methodologies described herein are based on established phytochemical isolation techniques and are intended to guide researchers in obtaining this compound for further study.
Introduction
Aristolochia contorta, a species of flowering plant in the family Aristolochiaceae, is known to produce a variety of secondary metabolites, including aristolochic acids and aristolactams. This compound, a derivative of aristolochic acid, has been identified in both the fruits and roots of this plant.[1] Due to their potential biological activities, the isolation and characterization of individual aristolactams are of significant interest to the scientific community. This document outlines a comprehensive procedure for the extraction and purification of this compound from A. contorta.
Data Presentation
While the reviewed literature provides detailed protocols for the isolation of aristolactams, specific quantitative data on the yield and purity of this compound from Aristolochia contorta is not explicitly stated. The following table provides a general overview of the expected outcomes based on typical phytochemical isolation procedures. Researchers should expect to optimize these methods to achieve higher yields and purity.
| Parameter | Method | Expected Outcome |
| Starting Material | Dried and powdered roots or fruits of Aristolochia contorta | --- |
| Initial Extraction Yield (Crude Extract) | Methanol Extraction | Varies |
| Fractionation Yield (Chloroform Fraction) | Liquid-Liquid Extraction | Varies |
| Purity after Column Chromatography | Silica Gel Column Chromatography | Enriched fraction containing this compound |
| Final Purity of this compound | Preparative High-Performance Liquid Chromatography (Prep-HPLC) | >95% (typical for purified natural products) |
| Final Yield of this compound | --- | Data not available in reviewed literature |
Experimental Protocols
Plant Material Preparation
-
Collect fresh roots or fruits of Aristolochia contorta.
-
Thoroughly wash the plant material with distilled water to remove any soil and debris.
-
Air-dry the material in a well-ventilated area, protected from direct sunlight, until completely brittle.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
Store the powdered material in an airtight container in a cool, dry place until further use.
Extraction
This protocol utilizes solvent extraction to isolate the crude mixture of compounds from the plant material.
-
Apparatus:
-
Large glass container with a lid
-
Mechanical shaker or magnetic stirrer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
-
Reagents:
-
Methanol (analytical grade)
-
-
Procedure:
-
Weigh the powdered plant material.
-
Place the powdered material in the glass container and add methanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Seal the container and macerate the mixture at room temperature for 72 hours with continuous agitation using a mechanical shaker or magnetic stirrer.
-
After 72 hours, filter the mixture through filter paper to separate the extract from the plant residue.
-
Collect the filtrate (methanol extract).
-
Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.
-
Combine all the filtrates.
-
Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Fractionation by Liquid-Liquid Extraction
This step separates compounds based on their polarity, enriching the fraction containing this compound.
-
Apparatus:
-
Separatory funnel (appropriate size)
-
Beakers
-
Rotary evaporator
-
-
Reagents:
-
Chloroform (analytical grade)
-
Distilled water
-
-
Procedure:
-
Dissolve the crude methanol extract in a mixture of chloroform and water (1:1, v/v).
-
Transfer the mixture to a separatory funnel.
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Collect the lower chloroform layer, which will contain the less polar compounds, including aristolactams.
-
Repeat the extraction of the aqueous layer with fresh chloroform two more times.
-
Combine all the chloroform fractions.
-
Concentrate the combined chloroform extract using a rotary evaporator to obtain the chloroform fraction.
-
Purification by Silica Gel Column Chromatography
This is a preliminary purification step to separate the chloroform fraction into simpler mixtures.
-
Apparatus:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Fraction collector (optional)
-
Test tubes or flasks for fraction collection
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm and 366 nm)
-
-
Reagents:
-
Chloroform (analytical grade)
-
Methanol (analytical grade)
-
Hexane (for column packing)
-
-
Procedure:
-
Prepare a silica gel slurry in hexane and pack the chromatography column.
-
Dissolve the chloroform fraction in a minimal amount of chloroform.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10, etc., v/v).
-
Collect the eluate in fractions of equal volume.
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates using a suitable solvent system (e.g., chloroform:methanol, 95:5, v/v).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound (based on a reference standard if available).
-
Concentrate the combined fractions to obtain an enriched fraction.
-
Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This final step will yield highly purified this compound.
-
Apparatus:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm)
-
Fraction collector
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (optional, to improve peak shape)
-
-
Procedure:
-
Dissolve the enriched fraction from the column chromatography in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with the following conditions (optimization may be required):
-
Column: C18 reversed-phase
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 70% over 30 minutes). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Flow Rate: Dependent on the column size (e.g., 10-20 mL/min).
-
Detection: UV at 254 nm and 320 nm.
-
-
Inject the sample onto the column.
-
Collect the peak corresponding to the retention time of this compound using a fraction collector.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
-
Confirm the identity and structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical progression of purification from raw material to the final product.
References
Total Synthesis of Aristololactam IIIa and its Analogues: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of Aristololactam IIIa and its analogues, compounds of interest for their potential pharmacological activities. This document outlines detailed experimental protocols for key synthetic strategies, presents quantitative data in a structured format, and includes visualizations of synthetic pathways and relevant biological signaling cascades.
Data Presentation
Table 1: Synthesis of Aristolactam Analogues via Ru(II)-Catalyzed C-H Activation and dehydro-Diels-Alder Reaction
| Entry | Benzamide | Alkene | Product | Yield (%) |
| 1 | N-methylbenzamide | Phenyl vinyl sulfone | 3-((phenylsulfonyl)methylene)-2-methylisoindolin-1-one | 78 |
| 2 | N-methyl-4-methoxybenzamide | Phenyl vinyl sulfone | 5-methoxy-2-methyl-3-((phenylsulfonyl)methylene)isoindolin-1-one | 82 |
| 3 | N-methyl-4-(trifluoromethyl)benzamide | Phenyl vinyl sulfone | 2-methyl-3-((phenylsulfonyl)methylene)-5-(trifluoromethyl)isoindolin-1-one | 65 |
| 4 | N-benzylbenzamide | Phenyl vinyl sulfone | 2-benzyl-3-((phenylsulfonyl)methylene)isoindolin-1-one | 75 |
Data synthesized from Reddy, M. C., & Jeganmohan, M. (2017). Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions. Chemical Science, 8(5), 4130–4135.
Table 2: Cytotoxicity of this compound and Analogues against Human Renal Proximal Tubular (HK-2) Cells
| Compound | Incubation Time (h) | IC50 (µM) |
| This compound | 24 | 15.6 ± 1.2 |
| 48 | 10.3 ± 0.9 | |
| 72 | 6.8 ± 0.5 | |
| Aristolactam AII | 24 | 25.4 ± 2.1 |
| 48 | 18.7 ± 1.5 | |
| 72 | 12.1 ± 1.0 | |
| Cepharanone B | 24 | 42.1 ± 3.5 |
| 48 | 30.5 ± 2.8 | |
| 72 | 21.3 ± 1.9 |
Data adapted from a study on the cytotoxicities of aristololactams in HK-2 cells.[1]
Experimental Protocols
General Protocol for the Synthesis of Aristolactam Analogues
This protocol is based on the synergistic C-H bond activation and dehydro-Diels-Alder reaction methodology developed by Reddy and Jeganmohan.
Step 1: Synthesis of 3-((phenylsulfonyl)methylene)isoindolin-1-one Intermediates
-
To a screw-capped tube, add the appropriate N-substituted benzamide (0.5 mmol), phenyl vinyl sulfone (0.4 mmol), [{RuCl2(p-cymene)}2] (5 mol%), AgSbF6 (20 mol%), and Cu(OAc)2·H2O (0.5 equiv.).
-
Add acetic acid (2.0 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 120 °C for 16-36 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous NaHCO3 solution and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (100-200 mesh) using a hexane/ethyl acetate gradient to afford the desired 3-((phenylsulfonyl)methylene)isoindolin-1-one intermediate.
-
Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.
Step 2: dehydro-Diels-Alder Reaction to form the Aristolactam Core
-
To a flame-dried round-bottom flask, add the 3-((phenylsulfonyl)methylene)isoindolin-1-one intermediate (0.2 mmol), the appropriate benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) (0.4 mmol), and CsF (0.6 mmol).
-
Add anhydrous acetonitrile (3.0 mL) under an inert atmosphere (N2 or Ar).
-
Stir the reaction mixture at 30 °C for 24 hours.
-
After completion of the reaction (monitored by TLC), quench the reaction with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (100-200 mesh) using a hexane/ethyl acetate gradient to afford the final aristolactam analogue.
-
Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.
Note on the Synthesis of this compound:
To synthesize this compound (2,9-dihydroxy-1-methoxy-dibenzo[cd,f]indol-4(5H)-one), the appropriate starting materials would be a suitably substituted N-H or N-protected benzamide and a benzyne precursor that would lead to the desired dihydroxy-methoxy substitution pattern on the phenanthrene core. The general protocol described above would then be followed.
Visualizations
References
Application Notes and Protocols: Assessing Aristololactam IIIa Cytotoxicity in HK-2 Cells using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristololactam IIIa is a polycyclic aromatic compound that belongs to the aristolactam family of alkaloids, which are metabolites of aristolochic acids. Aristolochic acids are known for their nephrotoxic and carcinogenic properties. Given the potential for human exposure to aristolactams through herbal remedies and contaminated food sources, it is crucial to assess their cytotoxic effects on renal cells. The human kidney proximal tubular epithelial cell line, HK-2, provides a relevant in vitro model for studying nephrotoxicity. This document outlines a detailed protocol for assessing the cytotoxicity of this compound in HK-2 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondria.
Principle of the MTT Assay
The MTT assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase. These formazan crystals are insoluble in aqueous solutions and are solubilized using a solubilizing agent, such as dimethyl sulfoxide (DMSO). The amount of purple formazan produced is directly proportional to the number of viable cells. The absorbance of the solubilized formazan is measured using a spectrophotometer, providing a quantitative assessment of cell viability.
Experimental Protocols
Materials and Reagents
-
Human Kidney 2 (HK-2) cells (ATCC® CRL-2190™)
-
Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multi-channel pipette
-
Microplate reader
Cell Culture
-
HK-2 cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged upon reaching 80-90% confluency.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest HK-2 cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Further dilute the stock solution with serum-free DMEM/F12 to obtain the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell seeding, carefully remove the medium and replace it with 100 µL of medium containing various concentrations of this compound. A suggested concentration range based on published IC50 values for similar compounds is 0, 1, 5, 10, 25, 50, 100, and 200 µM.[1]
-
Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration) and a blank group (medium only, no cells).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[1]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C and 5% CO2.
-
-
Solubilization of Formazan Crystals:
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value (the concentration of a drug that inhibits 50% of cell viability) can be determined by plotting a dose-response curve of cell viability versus the logarithm of this compound concentration.
Data Presentation
The following table summarizes hypothetical quantitative data from an MTT assay assessing the cytotoxicity of this compound in HK-2 cells after 24, 48, and 72 hours of exposure.
| This compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 1 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 4.9 |
| 5 | 92 ± 3.9 | 85 ± 4.2 | 78 ± 5.3 |
| 10 | 85 ± 4.1 | 72 ± 3.8 | 61 ± 4.7 |
| 25 | 68 ± 3.5 | 51 ± 4.0 | 40 ± 3.9 |
| 50 | 49 ± 3.2 | 35 ± 3.1 | 22 ± 3.0 |
| 100 | 31 ± 2.8 | 18 ± 2.5 | 10 ± 2.1 |
| 200 | 15 ± 2.1 | 8 ± 1.9 | 4 ± 1.5 |
| IC50 (µM) | ~50 | ~24 | ~18 |
Data are presented as mean ± standard deviation of three independent experiments.
Mandatory Visualization
Caption: Experimental workflow for the MTT assay.
Caption: Potential signaling pathways affected by this compound.
Discussion
The provided protocol offers a robust framework for evaluating the cytotoxic effects of this compound on HK-2 cells. The time- and dose-dependent decrease in cell viability, as illustrated in the hypothetical data table, is consistent with findings for other aristolactam compounds.[1] The IC50 values are expected to decrease with longer exposure times, indicating cumulative toxicity.
The proposed signaling pathway diagram is based on the known mechanisms of related aristolochic acid derivatives in renal cells. It is plausible that this compound induces cytotoxicity through the generation of reactive oxygen species (ROS), which in turn activates MAPK signaling pathways like ERK and JNK, leading to apoptosis. Furthermore, activation of the TGF-β signaling pathway, through Smad phosphorylation, may contribute to epithelial-mesenchymal transition (EMT), a process implicated in renal fibrosis. Further studies, such as Western blotting for key signaling proteins and specific apoptosis assays, would be necessary to confirm the involvement of these pathways in this compound-induced cytotoxicity in HK-2 cells.
References
Application Note: Cell-Based Assays for Evaluating the Anti-inflammatory Activity of Aristololactam IIIa
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The identification of novel anti-inflammatory agents is a key focus of drug discovery. Aristololactam IIIa, a natural compound, has been identified as a potential candidate for anti-inflammatory activity. This document provides detailed protocols for a panel of cell-based assays to characterize the anti-inflammatory effects of this compound, focusing on its impact on key inflammatory mediators and signaling pathways.
The protocols described herein utilize the murine macrophage cell line RAW 264.7 and the human monocytic cell line THP-1, which are well-established models for studying inflammation in vitro. Upon stimulation with lipopolysaccharide (LPS), these cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The ability of this compound to modulate the production of these mediators will be assessed. Furthermore, this note provides an overview of the investigation into the potential mechanism of action of this compound by examining its effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of inflammation.[1][2][3][4][5][6]
Key Experiments and Methodologies
A systematic approach is employed to evaluate the anti-inflammatory potential of this compound. The workflow begins with an assessment of cytotoxicity to determine non-toxic concentrations for subsequent assays. This is followed by quantification of key inflammatory markers and investigation into the underlying signaling pathways.
Cell Viability Assay
Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Measurement of Nitric Oxide (NO) Production
Protocol: Griess Assay
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours.[7] Pre-treat the cells with non-toxic concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.[7][8]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) in a 96-well plate.[7][9][10]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[7][10]
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.[7]
Measurement of Prostaglandin E2 (PGE2) Production
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Culture and Treatment: Seed RAW 264.7 cells and treat with this compound and LPS as described for the Griess assay.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA Procedure: Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.[11][12][13][14]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[11][14]
-
Data Analysis: Calculate the PGE2 concentration based on a standard curve.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
Protocol: ELISA
-
Cell Stimulation and Sample Collection: Treat RAW 264.7 or THP-1 cells with this compound and LPS. Collect the cell culture supernatants.[8]
-
Cytokine Quantification: Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.[15][16][17][18][19] The general principle involves a sandwich ELISA format where the cytokine is captured by a specific antibody coated on the plate and detected by a second, enzyme-linked antibody.[15][16]
-
Data Acquisition: Measure the absorbance and determine the cytokine concentrations from their respective standard curves.[18]
Data Presentation
The quantitative results from the aforementioned assays should be summarized in tables to facilitate comparison between different concentrations of this compound.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.3 ± 4.9 |
| 25 | 92.8 ± 6.1 |
| 50 | 88.4 ± 5.7 |
| 100 | 75.2 ± 6.3 |
Table 2: Inhibition of NO, PGE2, and Pro-inflammatory Cytokine Production by this compound in LPS-stimulated Macrophages
| Treatment | NO (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 2.1 ± 0.3 | 50.3 ± 7.1 | 80.5 ± 10.2 | 45.7 ± 6.3 | 30.1 ± 4.5 |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 850.2 ± 55.6 | 1250.7 ± 98.4 | 980.4 ± 75.1 | 650.9 ± 50.2 |
| LPS + Aristo. IIIa (1 µM) | 40.2 ± 3.5 | 780.5 ± 50.1 | 1100.3 ± 85.7 | 900.1 ± 69.8 | 600.7 ± 48.3 |
| LPS + Aristo. IIIa (5 µM) | 32.7 ± 2.8 | 650.9 ± 45.8 | 850.6 ± 70.2 | 720.8 ± 58.4 | 480.2 ± 39.1 |
| LPS + Aristo. IIIa (10 µM) | 20.5 ± 2.1 | 420.1 ± 33.7 | 550.2 ± 45.9 | 450.3 ± 36.7 | 300.5 ± 25.8 |
| LPS + Aristo. IIIa (25 µM) | 10.3 ± 1.5 | 210.6 ± 20.4 | 280.9 ± 23.1 | 230.7 ± 19.5 | 150.8 ± 14.2 |
(Note: The data presented in the tables are hypothetical and for illustrative purposes only.)
Investigation of Signaling Pathways
To elucidate the mechanism of action, the effect of this compound on the NF-κB and MAPK signaling pathways can be investigated using Western blot analysis.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[1][4][6][20] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes.
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, also plays a crucial role in inflammation.[2][3][5] These kinases are activated by phosphorylation in response to inflammatory stimuli and, in turn, phosphorylate and activate downstream transcription factors that regulate the expression of inflammatory mediators.
Protocol: Western Blot Analysis
-
Cell Lysis: After treatment with this compound and LPS, lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-IκBα, IκBα, phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
The cell-based assays outlined in this application note provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By quantifying its effects on key inflammatory mediators and dissecting its impact on the NF-κB and MAPK signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. These protocols are designed to be adaptable for screening other novel anti-inflammatory compounds.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 11. 4.6. Measurement of COX-2 and PGE2 Levels [bio-protocol.org]
- 12. Measurement of PGE2 and cAMP concentrations [bio-protocol.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. h-h-c.com [h-h-c.com]
- 17. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 20. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
Application Notes & Protocols for Immunoassay of Aristololactam IIIa
These application notes provide a comprehensive overview and detailed protocols for the development of polyclonal and monoclonal antibodies against Aristololactam IIIa (AL-IIIa) and their application in enzyme-linked immunosorbent assays (ELISA).
Introduction
This compound is a metabolite of aristolochic acid, a group of compounds known for their nephrotoxic and carcinogenic properties. The detection of AL-IIIa is crucial for food safety and toxicological studies. Immunoassays offer a sensitive, high-throughput, and cost-effective method for the detection and quantification of AL-IIIa in various samples. This document outlines the procedures for developing specific antibodies and establishing a competitive immunoassay for AL-IIIa.
Principle of the Immunoassay
The developed assay is a competitive indirect ELISA (ciELISA). This assay is based on the competition between free AL-IIIa in the sample and a fixed amount of AL-IIIa-protein conjugate (coating antigen) for binding to a limited amount of specific anti-AL-IIIa antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of AL-IIIa in the sample. The bound antibody is then detected by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP), which catalyzes a colorimetric reaction.
Key Experimental Workflows
Antibody Development Workflow
The following diagram illustrates the general workflow for the production of antibodies against small molecules like this compound.
Caption: Workflow for Antibody Production against this compound.
Competitive Indirect ELISA Workflow
The diagram below outlines the key steps of the competitive indirect ELISA for the quantification of this compound.
Caption: Competitive Indirect ELISA Workflow for AL-IIIa Detection.
Experimental Protocols
Hapten Synthesis and Conjugation
To elicit an immune response, the small molecule AL-IIIa (the hapten) must be conjugated to a larger carrier protein. A carboxyl group is introduced into the AL-IIIa molecule to facilitate this conjugation.
Protocol 4.1.1: Synthesis of AL-IIIa Hapten
-
Derivatization of AL-IIIa: Introduce a spacer arm with a terminal carboxyl group to the AL-IIIa molecule. This can be achieved by reacting AL-IIIa with a compound like succinic anhydride or by using a derivative of AL-IIIa that already contains a suitable functional group for coupling. The specific reaction conditions will depend on the chosen synthetic route.
-
Purification: Purify the resulting hapten using column chromatography or recrystallization.
-
Characterization: Confirm the structure of the synthesized hapten using techniques such as NMR and mass spectrometry.
Protocol 4.1.2: Conjugation of Hapten to Carrier Proteins
-
Activation of Hapten: Activate the carboxyl group of the hapten using the active ester method. Dissolve the hapten in an appropriate solvent (e.g., DMF) and add N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC). Stir the reaction mixture at room temperature.
-
Conjugation to Protein: Prepare a solution of the carrier protein (e.g., Bovine Serum Albumin for the immunogen, Ovalbumin for the coating antigen) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Slowly add the activated hapten solution to the protein solution while stirring.
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Purification of Conjugate: Remove the unconjugated hapten by dialysis against PBS.
-
Characterization: Determine the conjugation ratio (hapten molecules per protein molecule) using methods like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Antibody Production
Protocol 4.2.1: Polyclonal Antibody Production (Rabbits)
-
Pre-immune Serum Collection: Collect blood from healthy rabbits to obtain pre-immune serum.
-
Immunization: Emulsify the AL-IIIa-BSA immunogen with an equal volume of Freund's complete adjuvant for the initial injection. For subsequent booster injections, use Freund's incomplete adjuvant.
-
Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.
-
Administer booster injections every 3-4 weeks.
-
Titer Monitoring: After the second booster, collect small blood samples to monitor the antibody titer using indirect ELISA.
-
Antibody Harvesting and Purification: Once a high titer is achieved, collect a larger volume of blood and separate the serum. Purify the polyclonal antibodies from the antiserum using protein A/G affinity chromatography.
Protocol 4.2.2: Monoclonal Antibody Production (Mice)
-
Immunization: Immunize BALB/c mice with the AL-IIIa-BSA immunogen following a similar schedule as for rabbits.
-
Cell Fusion: Three days after the final booster injection, sacrifice the mice and isolate spleen cells. Fuse the spleen cells with myeloma cells (e.g., Sp2/0) using polyethylene glycol (PEG).
-
Hybridoma Selection: Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.
-
Screening: Screen the culture supernatants for the presence of specific antibodies against AL-IIIa using indirect ELISA.
-
Cloning: Subclone the positive hybridoma cells by limiting dilution to obtain monoclonal cell lines.
-
Monoclonal Antibody Production and Purification: Expand the selected monoclonal hybridoma cells in vitro in cell culture flasks or in vivo by inducing ascites in mice. Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A/G affinity chromatography.
Competitive Indirect ELISA Protocol
-
Plate Coating: Dilute the AL-IIIa-OVA coating antigen to an optimal concentration in coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween 20, PBST).
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat milk in PBST) to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add 50 µL of AL-IIIa standard solutions of varying concentrations or sample extracts to the wells. Then, add 50 µL of the diluted anti-AL-IIIa antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of HRP-conjugated goat anti-rabbit/mouse IgG, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the logarithm of the AL-IIIa concentration. Determine the concentration of AL-IIIa in the samples by interpolating their absorbance values from the standard curve.
Data Presentation
Antibody Characterization
The performance of the developed antibodies is critical for the reliability of the immunoassay. Key parameters include sensitivity (IC₅₀) and specificity (cross-reactivity).
Table 1: Sensitivity and Specificity of Anti-Aristololactam IIIa Antibody
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | 2.5 | 100 |
| Aristolochic Acid I | > 1000 | < 0.25 |
| Aristolochic Acid II | > 1000 | < 0.25 |
| Aristololactam I | 50 | 5 |
| Aristololactam II | 125 | 2 |
IC₅₀: The concentration of the analyte that causes 50% inhibition of antibody binding. Cross-Reactivity (%) = (IC₅₀ of AL-IIIa / IC₅₀ of competing compound) x 100.
Immunoassay Performance
The developed ELISA method should be validated for its performance in relevant sample matrices.
Table 2: Performance of the ciELISA for this compound in Spiked Samples
| Sample Matrix | Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) | RSD (%) |
| Herbal Extract A | 5 | 4.8 | 96 | 5.2 |
| 10 | 9.5 | 95 | 4.8 | |
| 20 | 19.8 | 99 | 3.5 | |
| Herbal Extract B | 5 | 5.1 | 102 | 6.1 |
| 10 | 10.5 | 105 | 5.5 | |
| 20 | 20.8 | 104 | 4.2 |
RSD: Relative Standard Deviation.
Conclusion
This document provides a comprehensive guide for the development of antibodies and an immunoassay for the detection of this compound. The detailed protocols and expected performance data serve as a valuable resource for researchers and professionals in the fields of food safety, toxicology, and drug development. The successful implementation of this immunoassay will enable rapid and reliable screening of AL-IIIa in various samples.
Application Notes and Protocols: Molecular Docking of Aristololactam IIIa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the molecular docking studies of Aristololactam IIIa with its potential protein targets. This document includes a summary of quantitative binding data, detailed experimental protocols for performing molecular docking, and visualizations of the experimental workflow and relevant signaling pathways.
Introduction
This compound is a member of the aristolactam family of alkaloids, which are derived from aristolochic acids. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding the interaction of this compound with protein targets at a molecular level is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
Data Presentation: Quantitative Docking Results
The following table summarizes the reported binding affinity of this compound with a potential protein target. This data is essential for comparing the interaction strength and potential efficacy of this compound.
| Ligand | Target Protein | PDB ID of Homolog | Docking Software | Binding Free Energy (kcal/mol) |
| This compound | Organic Anion Transporter 1 (OAT1) Homology Model | 4NOG | LeDock | -4.34[1] |
Signaling Pathways
Aristolactam alkaloids have been shown to interact with various signaling pathways. While the specific pathways modulated by this compound are still under extensive investigation, related compounds such as Aristolactam AIIIA have been identified as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A)[2][3]. DYRK1A is a crucial kinase involved in multiple cellular processes, including cell proliferation and neurodevelopment. Its inhibition can impact downstream signaling cascades.
The diagram below illustrates a potential signaling pathway involving DYRK1A that could be modulated by aristolactam alkaloids.
Experimental Protocols
This section provides a detailed protocol for performing molecular docking of this compound with a target protein. This protocol is based on methodologies reported in the literature and general best practices for molecular docking simulations.
Protocol 1: Molecular Docking using LeDock
This protocol is based on the reported study of this compound with a homology model of OAT1[1].
1. Preparation of the Target Protein:
-
1.1. Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). In the absence of an experimental structure, a homology model can be generated using servers like SWISS-MODEL. For the OAT1 target, the homologous structure with PDB ID 4NOG was used[1].
-
1.2. Protein Preparation: Use molecular modeling software (e.g., UCSF Chimera, PyMOL) to prepare the protein. This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogens.
-
Repairing any missing side chains or loops.
-
Assigning protonation states to amino acid residues appropriate for a physiological pH.
-
Save the prepared protein structure in .pdb format.
-
2. Preparation of the Ligand (this compound):
-
2.1. Obtain Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem or ZINC, or drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and converted to a 3D structure.
-
2.2. Ligand Preparation:
-
Generate a 3D conformation of the ligand.
-
Assign appropriate atom types and charges.
-
Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94).
-
Save the prepared ligand in .mol2 format.
-
3. Molecular Docking with LeDock:
-
3.1. Prepare Input Files: LeDock requires a protein .pdb file and a ligand .mol2 file. It also requires a configuration file (dock.in) that specifies the docking parameters.
-
3.2. Define the Binding Site: The binding site is defined as a rectangular box. The coordinates for this box should encompass the active site of the protein. For the 4NOG target, the following parameters were used[1]:
-
X minimum: 19.367, X maximum: 34.538
-
Y minimum: -4.364, Y maximum: 9.336
-
Z minimum: 51.478, Z maximum: 65.026
-
-
3.3. Configure LeDock: Create the dock.in file with the following information:
The ligands.list file should contain the names of the ligand .mol2 files to be docked.
-
3.4. Run Docking Simulation: Execute the LeDock program with the dock.in file as input.
-
3.5. Analyze Results: LeDock will generate output files containing the docked poses of the ligand and their corresponding binding free energies. The results can be visualized using molecular graphics software to analyze the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a molecular docking study.
Conclusion
The provided application notes and protocols offer a framework for conducting and understanding molecular docking studies of this compound. The quantitative data, though limited, provides a starting point for further computational and experimental validation. The detailed protocol and workflow diagrams serve as a guide for researchers new to molecular docking and as a reference for experienced scientists. Further studies are warranted to explore the interactions of this compound with a broader range of protein targets to fully elucidate its pharmacological profile.
References
- 1. Two New Aristolochic Acid Analogues from the Roots of Aristolochia contorta with Significant Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Natural Aristolactams and Aporphine Alkaloids as Inhibitors of CDK1/Cyclin B and DYRK1A | Semantic Scholar [semanticscholar.org]
- 3. Natural aristolactams and aporphine alkaloids as inhibitors of CDK1/cyclin B and DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aristololactam IIIa
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of Aristololactam IIIa.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than the front half.[1][2] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[3] Peak tailing can negatively impact resolution, sensitivity, and the accuracy of quantification.[4]
Q2: What are the primary causes of peak tailing for a compound like this compound?
A2: The most common cause of peak tailing in reversed-phase HPLC is the presence of more than one retention mechanism for the analyte.[2][5] For a compound like this compound, which contains polar functional groups, a likely cause is secondary interactions with residual silanol groups (Si-OH) on the silica-based stationary phase of the HPLC column.[5][6][7] Other potential causes include column overload, extra-column effects (e.g., dead volume), and inappropriate sample solvent.[7][8]
Q3: How do residual silanol groups cause peak tailing?
A3: Residual silanol groups on the silica surface can be deprotonated, especially at mid-range pH, and become negatively charged.[9][10] If this compound has basic functional groups, it can become protonated and carry a positive charge. The electrostatic interaction between the positively charged analyte and the negatively charged silanol groups leads to a secondary, stronger retention mechanism, causing the peak to tail.[4][10]
Q4: Can the mobile phase pH affect peak tailing for this compound?
A4: Yes, the mobile phase pH is a critical factor. Operating at a low pH (typically below 3) can suppress the ionization of silanol groups, minimizing secondary interactions and thus reducing peak tailing.[5][6][11] However, the effect on this compound's retention and peak shape will also depend on its own pKa.
Q5: Does the choice of HPLC column matter?
A5: Absolutely. Using a modern, high-purity silica column (Type B) with low metal content can significantly reduce peak tailing.[6][12] Furthermore, columns that are "end-capped" have their residual silanol groups chemically deactivated, which minimizes secondary interactions.[5][11] For basic compounds, base-deactivated columns are specifically designed to improve peak shape.[11]
Troubleshooting Guides
Issue: My this compound peak is tailing.
Below is a step-by-step guide to diagnose and resolve the issue.
Step 1: Evaluate the Column and System Health
-
Question: Is the peak tailing observed for all peaks or just this compound?
-
Answer: If all peaks are tailing, it could indicate a physical issue with the column or system.[9] Check for a partially blocked inlet frit, a void at the head of the column, or issues with system connections that could create extra-column volume.[4][5][13] Reversing and flushing the column (if the manufacturer allows) can sometimes resolve a blocked frit.[5][13]
-
-
Question: Is the column old or has it been used with harsh mobile phases?
-
Answer: Column performance degrades over time. The stationary phase can be damaged, or the column can become contaminated.[7] Try replacing the column with a new one of the same type to see if the problem persists.
-
Step 2: Optimize the Mobile Phase
-
Question: What is the current pH of your mobile phase?
-
Answer: If the pH is in the mid-range (e.g., 4-7), silanol interactions are more likely.[8] Consider lowering the mobile phase pH to below 3 by adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%).[11][14][15] This will protonate the silanol groups and reduce their ability to interact with the analyte.[5][11]
-
-
Question: Are you using a buffer?
-
Answer: Buffers help to control the mobile phase pH and can mask residual silanol interactions.[1] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate at low concentrations (e.g., 10 mM) are suitable.[11][12] For UV detection, phosphate buffers can be used at higher concentrations to increase ionic strength and improve peak shape.[11]
-
-
Question: Have you tried adding a competing base?
-
Answer: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve the peak shape of basic compounds.[6][12] The TEA will interact with the active silanol sites, effectively shielding them from the analyte. However, with modern columns, this is often not necessary.[11][12]
-
Step 3: Check the Sample and Injection Conditions
-
Question: What solvent is your this compound sample dissolved in?
-
Answer: If the sample solvent is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing.[4][16][17] Ideally, the sample should be dissolved in the mobile phase itself.[4] If this is not possible, use a solvent that is as weak as or weaker than the mobile phase.[16]
-
-
Question: Are you overloading the column?
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To determine the effect of mobile phase pH on the peak shape of this compound.
-
Materials:
-
HPLC system with UV or MS detector.
-
C18 column.
-
Mobile phase A: Water (HPLC grade).
-
Mobile phase B: Acetonitrile or Methanol (HPLC grade).
-
Formic acid (or another suitable acid).
-
Your this compound standard.
-
-
Procedure:
-
Prepare a series of mobile phase A solutions with varying pH values. For example:
-
Mobile Phase A1: Water (no pH adjustment).
-
Mobile Phase A2: Water with 0.1% formic acid (v/v).
-
Mobile Phase A3: Water with 0.05% formic acid (v/v).
-
-
Prepare your this compound sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).
-
Equilibrate the HPLC system with your standard mobile phase.
-
Inject the this compound standard and record the chromatogram. Note the peak asymmetry factor.
-
Sequentially switch to each of the prepared mobile phases (A1, A2, A3), ensuring the system is fully equilibrated before each injection.
-
Inject the standard with each mobile phase and record the chromatograms.
-
Compare the peak shapes and asymmetry factors obtained at different pH values.
-
Protocol 2: Evaluation of Sample Solvent Effects
-
Objective: To assess the impact of the sample solvent on the peak shape of this compound.
-
Materials:
-
HPLC system and column.
-
Optimized mobile phase from Protocol 1.
-
This compound standard.
-
A series of potential sample solvents:
-
Initial mobile phase composition.
-
Water.
-
Acetonitrile or Methanol.
-
A 50:50 mixture of water and organic solvent.
-
-
-
Procedure:
-
Prepare stock solutions of this compound in each of the test solvents.
-
Equilibrate the HPLC system with the optimized mobile phase.
-
Inject the sample prepared in the initial mobile phase and record the chromatogram. This will serve as your baseline.
-
Inject each of the other prepared samples.
-
Compare the peak shapes and asymmetry factors for each injection.
-
Quantitative Data Summary
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase Additive | Approximate pH | Tailing Factor (Tf) | Observations |
| None | ~6-7 | > 2.0 | Significant tailing |
| 0.1% Acetic Acid | ~3.3 | 1.5 - 2.0 | Moderate improvement |
| 0.1% Formic Acid | ~2.7 | 1.0 - 1.5 | Good peak symmetry |
Note: These are representative values. Actual results will vary depending on the specific column and HPLC system.
Table 2: Impact of Sample Solvent on Peak Shape
| Sample Solvent | Elution Strength | Peak Shape | Tailing Factor (Tf) |
| Mobile Phase | Matched | Symmetrical | ~1.1 |
| 100% Acetonitrile | Stronger | Broad, possibly split | > 2.5 |
| 100% Water | Weaker | Sharp, symmetrical | ~1.0 |
Visualizations
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Caption: Mechanism of secondary silanol interactions leading to peak tailing.
References
- 1. acdlabs.com [acdlabs.com]
- 2. lctsbible.com [lctsbible.com]
- 3. waters.com [waters.com]
- 4. i01.yizimg.com [i01.yizimg.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. chromtech.com [chromtech.com]
- 9. support.waters.com [support.waters.com]
- 10. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Rapid Identification and Simultaneous Quantification of Aristolochic Acids by HPLC-DAD and Confirmations by MS in Aristolochia chilensis Using a Limited Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Aristolactam Separation in LC-MS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of aristolactams. Our goal is to help you achieve better separation, improve peak shape, and enhance signal intensity.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the separation of aristolactams.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Interactions between the basic nitrogen of the aristolactam structure and residual silanols on the C18 column can cause peak tailing.[1] |
| * Mobile Phase Additive: Add a small concentration of a weak acid, such as 0.1% formic acid or 0.1% acetic acid, to the mobile phase.[2][3] This protonates the silanols, reducing unwanted interactions. | |
| * Ammonium Salts: The addition of ammonium formate or ammonium acetate (e.g., 5-10 mM) can also improve peak shape and enhance ionization efficiency. | |
| Column Overload | Injecting too much sample can lead to peak fronting or broadening.[4] |
| * Dilute Sample: Reduce the concentration of your sample. | |
| * Decrease Injection Volume: Lower the volume of sample injected onto the column. | |
| Inappropriate Injection Solvent | If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting.[1][5] |
| * Match Initial Mobile Phase: Dissolve your sample in a solvent that is the same or weaker than the starting mobile phase composition of your gradient. | |
| Column Contamination or Degradation | Accumulation of matrix components or degradation of the stationary phase can lead to various peak shape issues.[4][6] |
| * Flush Column: Use a strong solvent wash to clean the column. | |
| * Use a Guard Column: A guard column can protect the analytical column from contaminants. | |
| * Replace Column: If performance does not improve after cleaning, the column may need to be replaced. |
Issue 2: Inadequate Separation of Co-eluting Aristolactams
Many aristolactams are structural isomers, making their separation challenging.
| Potential Cause | Recommended Solution |
| Insufficient Organic Solvent Strength Gradient | A shallow gradient may not provide enough resolving power for closely related compounds. |
| * Optimize Gradient: Adjust the gradient slope. A shallower gradient over a longer time can often improve the resolution of closely eluting peaks. | |
| Incorrect Mobile Phase Composition | The choice of organic solvent and additive can significantly impact selectivity. |
| * Solvent Selection: While acetonitrile is commonly used, methanol can offer different selectivity and may resolve critical pairs.[7] | |
| * Additive Concentration: Vary the concentration of formic acid or ammonium formate to see if it improves separation. | |
| Suboptimal Column Temperature | Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. |
| * Adjust Column Temperature: Increasing the temperature can sometimes improve peak shape and resolution, but may also decrease retention. Experiment with temperatures in the range of 30-40°C.[2] |
Issue 3: Low Signal Intensity or Poor Ionization
Achieving good sensitivity is crucial, especially for trace-level analysis.
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase pH | The pH of the mobile phase affects the ionization state of the analytes. Aristolactams are generally ionized efficiently in an acidic mobile phase in positive ion mode. |
| * Acidic Modifiers: Using 0.1% formic acid or acetic acid in the mobile phase is standard practice to promote protonation ([M+H]+).[2][3] | |
| Ion Suppression from Mobile Phase Additives | Some additives, while good for chromatography, can suppress ionization. |
| * Volatile Buffers: Use volatile mobile phase additives like formic acid, acetic acid, ammonium formate, or ammonium acetate, as they are compatible with mass spectrometry.[8] | |
| Formation of Adducts | The presence of metal ions (e.g., sodium) in the mobile phase can lead to the formation of adducts ([M+Na]+), which can split the signal between different ions and reduce the intensity of the primary protonated molecule.[9] |
| * High-Purity Solvents: Use LC-MS grade solvents and high-purity water to minimize metal ion contamination.[10] | |
| * Ammonium Additives: The presence of ammonium ions can sometimes outcompete sodium ions, leading to the formation of [M+NH4]+ adducts, which can be a consistent and desirable ion in some cases.[3][9] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for separating aristolactams on a C18 column?
A good starting point for reversed-phase separation of aristolactams is a gradient elution with:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the more hydrophobic aristolactams. One study found that an acetonitrile-water mobile phase containing 0.1% formic acid provided low pressure, a stable baseline, and high ionization efficiency.[2]
Q2: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile and methanol can be effective. Acetonitrile generally has a lower viscosity, leading to lower backpressure, and often provides sharper peaks. However, methanol can offer different selectivity, which might be advantageous for separating specific isomeric aristolactams. It is recommended to screen both solvents during method development if you are facing co-elution issues.
Q3: What is the role of formic acid in the mobile phase?
Formic acid serves two primary purposes:
-
Improves Peak Shape: It acidifies the mobile phase, which helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, thereby reducing peak tailing for basic compounds like aristolactams.[1]
-
Enhances Ionization: In positive mode electrospray ionization (ESI), the acidic conditions promote the formation of protonated molecules ([M+H]+), leading to a stronger and more stable signal in the mass spectrometer.[8]
Q4: Can I use buffers like phosphate buffers in my LC-MS mobile phase?
No, you should avoid non-volatile buffers like phosphate or citrate. These buffers will precipitate in the mass spectrometer source, leading to contamination, signal suppression, and potentially damaging the instrument. Always use volatile additives such as formic acid, acetic acid, or ammonium formate/acetate for LC-MS applications.[8]
Q5: My baseline is noisy. Could this be related to my mobile phase?
Yes, a noisy baseline can be caused by several mobile phase-related issues:
-
Contaminated Solvents: Using low-purity solvents can introduce contaminants that create a high background signal. Always use LC-MS grade solvents.[10]
-
Microbial Growth: If aqueous mobile phases are left standing for extended periods, bacteria can grow, leading to baseline noise.[1] Prepare fresh aqueous mobile phases regularly.
-
Incomplete Degassing: Dissolved gases in the mobile phase can cause noise. Ensure your mobile phase is properly degassed.
Experimental Protocols and Data
Example Experimental Protocol for Aristolactam Analysis
This protocol is a general guideline and may require optimization for your specific application.
-
Liquid Chromatography System: An HPLC or UPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[2]
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
A linear gradient is typically employed. The specific gradient will depend on the aristolactams being analyzed but can be optimized based on the values in the table below.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.[2]
-
Injection Volume: 1-5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for each aristolactam.
-
Mobile Phase Composition Comparison
The following table summarizes different mobile phase compositions used in the analysis of aristolactams and related compounds, providing a basis for method development.
| Mobile Phase A | Mobile Phase B | Additive | Observations/Benefits | Reference |
| Water | Acetonitrile | 0.1% Formic Acid | Good peak shape, stable baseline, high ionization efficiency. | [2] |
| Water | Acetonitrile | 5 mM Ammonium Acetate + 0.1% Formic Acid | Tested as an alternative to improve ionization. | [2] |
| Water | Methanol | 0.1% Acetic Acid | Acetic acid can be used as an alternative to formic acid. Methanol provides different selectivity. | [3] |
Visualizations
Workflow for Mobile Phase Optimization
This diagram illustrates a logical workflow for systematically optimizing the mobile phase for aristolactam separation.
Caption: A workflow for optimizing LC-MS mobile phase conditions.
Troubleshooting Logic for Poor Peak Shape
This diagram outlines the decision-making process for troubleshooting common peak shape problems.
Caption: A decision tree for troubleshooting poor peak shapes.
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemical profiling of principle active and toxic constituents in herbs containing aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. zefsci.com [zefsci.com]
- 7. mastelf.com [mastelf.com]
- 8. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.cn]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 10. chromatographytoday.com [chromatographytoday.com]
Improving the yield of Aristololactam IIIa during plant extraction.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of Aristololactam IIIa during plant extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Question (Issue) | Possible Causes | Recommended Solutions |
| Low Yield of this compound | 1. Suboptimal Solvent System: The polarity of the extraction solvent may not be ideal for this compound.[1] 2. Incomplete Extraction: Insufficient solvent volume or extraction time.[1] 3. Plant Material Variability: The concentration of this compound can vary significantly between different plant parts (e.g., roots vs. aerial parts), collection times, and geographical locations.[2][3] 4. Degradation of Compound: pH instability or exposure to high temperatures during extraction can lead to the degradation of the target compound. | 1. Optimize Solvent: Methanol, particularly 80% methanol, has been shown to be highly effective for extracting aristolactams.[1] Consider a gradient elution for chromatography, starting with a less polar solvent and gradually increasing polarity.[4][5] 2. Adjust Extraction Parameters: Ensure an adequate solvent-to-sample ratio. While increasing solvent volume can enhance extraction, a volume of 20 mL for a 0.5 g sample has been found to be optimal in some studies.[1] Employ methods like ultrasonic-assisted extraction to improve efficiency.[1] 3. Select Appropriate Plant Material: The aerial parts of the plant, especially the flowers, have been reported to contain higher concentrations of aristolactams.[2][3] 4. Control Extraction Conditions: Maintain a stable pH and avoid excessive heat. Use of a rotary evaporator at a controlled temperature (e.g., 60°C) for solvent removal is recommended.[4] |
| Co-extraction of Impurities | 1. Presence of Pigments and Oils: Initial extraction with polar solvents can also extract chlorophyll and other pigments. 2. Similar Polarity Compounds: Other secondary metabolites with similar polarities to this compound may be co-extracted. | 1. Defatting Step: Perform a pre-extraction with a non-polar solvent like petroleum ether to remove oils and some pigments.[4][5] 2. Chromatographic Purification: Utilize column chromatography (e.g., silica gel) with a gradient solvent system to separate compounds based on polarity.[4][5] Preparative Thin Layer Chromatography (PTLC) can be used for further purification.[5] |
| Difficulty in Isolating this compound | 1. Complex Mixture of Analogs: The crude extract contains a mixture of various aristolochic acids and aristolactams with similar chemical structures.[6] 2. Low Concentration: this compound might be present in low concentrations compared to other analogs. | 1. Advanced Chromatographic Techniques: Employ preparative High-Performance Liquid Chromatography (HPLC) for high-resolution separation of the target compound.[7] 2. Selective Extraction: While challenging, exploring different pH conditions during liquid-liquid extraction might help in the selective separation of acidic and lactam compounds. |
Frequently Asked Questions (FAQs)
Q1: Which plant parts generally have the highest concentration of aristolactams?
A1: Studies have shown that the aerial parts of Aristolochia species tend to have significantly higher concentrations of aristolactams compared to the underground parts.[2][3] Among the aerial parts, the flowers have been found to contain the highest levels.[2][3]
Q2: What is the best solvent for extracting this compound?
A2: Methanol is a commonly used and effective solvent for the extraction of aristolactams.[4][5][8] An 80% methanol solution has been identified as being highly efficient for extracting a range of aristolactam alkaloids.[1]
Q3: How can I remove fatty substances and pigments from my initial extract?
A3: A common and effective method is to perform a preliminary extraction with a non-polar solvent such as petroleum ether.[4][5] This process, known as defatting, removes lipids and other non-polar compounds before the main extraction of the target alkaloids.
Q4: What analytical techniques are recommended for the identification and quantification of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method for both identification and quantification.[1][5] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[7]
Q5: Are there any known biosynthetic pathways for aristolactams that could inform extraction strategies?
A5: Yes, aristolactams are biosynthetically derived from aristolochic acids, which in turn are synthesized from (S)-norcoclaurine, a key intermediate in the benzylisoquinoline alkaloid pathway.[9][10] Understanding this pathway can help in identifying potential precursors or related compounds that might be present in the extract.
Quantitative Data on Aristolactam Content
The following table summarizes the reported content of various aristolactams in different plant materials. Note that specific data for this compound is limited, and the data often refers to a class of aristolactams.
| Plant Species | Plant Part | Compound(s) | Concentration (µg/g) | Reference |
| Houttuynia cordata | Aerial Part | Total Aristolactams (AII, FI, BII) | 3.20 - 108.19 | [2][3] |
| Houttuynia cordata | Underground Part | Total Aristolactams (AII, FI, BII) | 0.95 - 11.66 | [2][3] |
| Aristolochia debilis | Not specified | Aristolochic Acid I | 1010 | [4] |
| Aristolochia debilis | Not specified | Aristolochic Acid II | 180 | [4] |
| Aristolochia manshuriensis | Not specified | Aristolochic Acid I | 8820 | [4] |
| Aristolochia manshuriensis | Not specified | Aristolochic Acid II | 1000 | [4] |
Experimental Protocols
Protocol 1: General Extraction and Isolation of Aristolactams
This protocol is a consolidated method based on several cited studies.[1][4][5]
1. Plant Material Preparation:
-
Dry the selected plant material (preferably aerial parts) in the shade until a constant weight is achieved.
-
Grind the dried material into a coarse powder.
2. Defatting:
-
Macerate the powdered plant material in petroleum ether (40-60°C) for approximately 6 hours at room temperature.
-
Filter the mixture and discard the petroleum ether extract.
-
Allow the defatted plant material to air dry completely.
3. Methanolic Extraction:
-
Macerate the dried, defatted plant material in 80% methanol at room temperature for 72 hours.
-
Filter the extract.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude methanol extract.
4. Liquid-Liquid Partitioning:
-
Dissolve the crude methanol extract in a mixture of methanol and water.
-
Extract the aqueous methanol solution with chloroform.
-
Combine the chloroform fractions and evaporate the solvent to yield the chloroform extract, which will be enriched with aristolactams.
5. Chromatographic Purification:
-
Column Chromatography:
-
Dissolve the chloroform extract in a minimal amount of chloroform.
-
Apply the dissolved extract to a silica gel column.
-
Elute the column with a gradient of chloroform and methanol, starting with a high chloroform ratio (e.g., 8:1) and gradually increasing the methanol concentration.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
-
Preparative Thin Layer Chromatography (PTLC):
-
Combine the fractions containing the target compounds.
-
Apply the combined fractions to a preparative TLC plate (silica gel).
-
Develop the plate using a suitable solvent system (e.g., Chloroform:Methanol 95:5).
-
Visualize the bands under UV light (364 nm). Aristolactams typically appear as fluorescent bands.
-
Scrape the fluorescent band corresponding to this compound and elute the compound from the silica gel using a mixture of chloroform and methanol (e.g., 80:20).
-
6. Analysis and Identification:
-
Analyze the purified compound using HPLC-DAD and LC-MS for identification and quantification.
-
Confirm the structure using NMR spectroscopy.
Visualizations
Proposed Biosynthetic Pathway of Aristolactams
The following diagram illustrates the proposed biosynthetic pathway leading to the formation of aristolactams from L-tyrosine.
References
- 1. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro nephrotoxicity and quantitative UPLC-MS analysis of three aristololactams in Houttuynia cordata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectively preparative purification of aristolochic acids and aristololactams from Aristolochia plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. Chromosome-level genome assembly of Aristolochia contorta provides insights into the biosynthesis of benzylisoquinoline alkaloids and aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Challenges and solutions in the chemical synthesis of aristolactam scaffolds.
Technical Support Center: Chemical Synthesis of Aristolactam Scaffolds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the chemical synthesis of aristolactam scaffolds. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of aristolactam scaffolds, with a focus on three prevalent methods: Ruthenium-Catalyzed C-H Activation, Suzuki-Miyaura Coupling, and the Bischler-Napieralski Reaction.
Ruthenium-Catalyzed C-H Activation for Isoindolinone Precursors
Q1: My ruthenium-catalyzed C-H activation/cyclization to form the 3-methyleneisoindolin-1-one precursor is showing low to no yield. What are the potential causes and solutions?
A1: Low or no yield in this reaction can stem from several factors:
-
Catalyst Activity: The [{Ru(p-cymene)Cl₂}₂] catalyst can be sensitive to air and moisture. Ensure you are using a fresh batch of catalyst and that all reagents and solvents are anhydrous.
-
Base Selection: The choice of base is critical. While various bases can be used, potassium pivalate (KOPiv) has been shown to be effective. If you are using other bases like K₂CO₃ and observing low yields, consider switching to KOPiv.
-
Solvent Choice: Toluene is generally the optimal solvent for this reaction. Other solvents like acetonitrile or dioxane may be ineffective.
-
Temperature: The reaction typically requires high temperatures (around 120-140 °C). Ensure your reaction is reaching and maintaining the target temperature.
-
Atmosphere: The reaction should be run under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Q2: I am observing a mixture of E/Z isomers for my 3-methyleneisoindolin-1-one product. How can I improve the stereoselectivity?
A2: The stereoselectivity of this reaction is often high, favoring the Z-isomer due to intramolecular hydrogen bonding. If you are observing poor selectivity:
-
Reaction Conditions: Ensure the reaction is running to completion, as prolonged reaction times can sometimes lead to isomerization.
-
Substrate Sterics: Highly bulky substituents on the benzamide or the alkene may influence the stereochemical outcome. While often providing high E/Z ratios, very sterically hindered substrates could potentially lead to mixtures. In such cases, careful purification by column chromatography will be necessary to isolate the desired isomer.
Suzuki-Miyaura Coupling for Phenanthrene Core Formation
Q3: My Suzuki-Miyaura coupling to form the phenanthrene backbone is sluggish and gives low yields. What troubleshooting steps can I take?
A3: Sluggish Suzuki-Miyaura reactions are a common issue. Here are some troubleshooting steps:
-
Catalyst and Ligand Choice: For aryl chlorides, which are less reactive, standard palladium catalysts like Pd(PPh₃)₄ may be inefficient. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or pre-catalysts. PdCl₂(dppf) is also a robust catalyst for many Suzuki couplings.[1][2]
-
Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction mixture is thoroughly degassed (e.g., by bubbling with argon or nitrogen) before and during the reaction.[3]
-
Base and Solvent: The choice of base and solvent system is crucial. A common system is an aqueous solution of a carbonate base (e.g., Na₂CO₃ or K₂CO₃) with an organic solvent like toluene or dioxane. For base-sensitive substrates, alternative conditions may be necessary.[1]
-
Protodeboronation: Boronic acids can be unstable, especially under certain reaction conditions, leading to a side reaction where the boron group is replaced by a hydrogen. To mitigate this, you can use boronic esters (e.g., pinacol esters), which are more stable.[2]
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules is a common side reaction, often exacerbated by the presence of oxygen.[2] Proper degassing can help minimize this.
Q4: I am having difficulty with the purification of my aristolactam product from the Suzuki-Miyaura reaction mixture. What is a good starting point?
A4: Post-reaction workup and purification are critical for obtaining a pure product.
-
Workup: A typical workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with water or brine to remove the inorganic base and salts, and then drying the organic layer.
-
Column Chromatography: Flash column chromatography is the most common method for purifying aristolactams. A silica gel stationary phase is typically used. The mobile phase will depend on the polarity of your specific aristolactam derivative, but a gradient of ethyl acetate in hexanes is a good starting point.[4]
Bischler-Napieralski Reaction for Dihydroisoquinoline Ring Formation
Q5: My Bischler-Napieralski reaction is producing a significant amount of a styrene byproduct. How can I suppress this side reaction?
A5: The formation of styrenes is due to a retro-Ritter reaction, a known side reaction in the Bischler-Napieralski synthesis.[5] To suppress this:
-
Use of Nitrile as Solvent: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter product. However, this may not be practical if the required nitrile is expensive or has a high boiling point.[5]
-
Milder Reagents: Traditional reagents like POCl₃ and P₂O₅ often require harsh conditions (high temperatures), which can promote side reactions. Milder reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) can promote the cyclization under milder conditions, potentially reducing side product formation.
-
Alternative Procedures: Consider modified Bischler-Napieralski procedures, such as those using oxalyl chloride, which proceed via an N-acyliminium intermediate and avoid the formation of the nitrilium salt that leads to the retro-Ritter reaction.[5]
Q6: The yields of my Bischler-Napieralski cyclization are consistently low, even with minimal side products. What can I do to improve the yield?
A6: Low yields can be attributed to several factors:
-
Dehydrating Agent: Ensure your dehydrating agent (e.g., POCl₃, P₂O₅) is fresh and has not been deactivated by atmospheric moisture. The use of P₂O₅ in conjunction with POCl₃ can generate pyrophosphates, which are better leaving groups and may improve the reaction efficiency.[5]
-
Arene Activation: The cyclization step is an electrophilic aromatic substitution. The reaction works best with electron-rich aromatic rings. If your substrate has electron-withdrawing groups on the aromatic ring, the reaction will be more difficult and may require more forcing conditions or alternative synthetic routes.[5][6]
-
Reaction Temperature and Solvent: The reaction often requires refluxing in a solvent like toluene or xylene. Ensure the temperature is adequate for the cyclization to occur.[5]
Quantitative Data Presentation
The following tables summarize quantitative data for key reactions in aristolactam synthesis, providing a basis for comparison and optimization.
Table 1: Ruthenium-Catalyzed Oxidative Cyclization of Benzamides with Phenyl Vinyl Sulfone [7]
| Entry | Benzamide Substituent (R) | Product | Yield (%) | E/Z Ratio |
| 1 | H (N-methyl) | 3a | 78 | 95:5 |
| 2 | 4-OMe | 3g | 81 | 96:4 |
| 3 | 4-Me | 3h | 76 | 98:2 |
| 4 | 4-I | 3i | 72 | 97:3 |
| 5 | 4-Br | 3j | 75 | 98:2 |
| 6 | 4-Cl | 3k | 71 | 99:1 |
| 7 | 4-F | 3l | 69 | 98:2 |
| 8 | 3-OMe | 3m | 73 | 97:3 |
| 9 | 3-Me | 3n | 68 | 98:2 |
| 10 | 4-CF₃ | 3o | 56 | 95:5 |
| 11 | 4-NO₂ | 3p | 52 | 96:4 |
| 12 | 2-Me | 3q | 47 | 99:1 |
Reaction Conditions: Benzamide (1.0 equiv.), Phenyl vinyl sulfone (1.5 equiv.), [{RuCl₂(p-cymene)}₂] (5 mol%), AgSbF₆ (20 mol%), Cu(OAc)₂·H₂O (0.5 equiv.), O₂ atmosphere, 120 °C, 36 h.
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations.
Protocol 1: General Procedure for Ruthenium-Catalyzed Synthesis of 3-Methyleneisoindolin-1-ones[7]
-
To a sealed tube, add the substituted N-methylbenzamide (1.0 equiv.), phenyl vinyl sulfone (1.5 equiv.), [{RuCl₂(p-cymene)}₂] (5 mol%), AgSbF₆ (20 mol%), and Cu(OAc)₂·H₂O (0.5 equiv.).
-
Evacuate and backfill the tube with oxygen gas (using a balloon).
-
Add the appropriate solvent (e.g., toluene) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 36 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 3-methyleneisoindolin-1-one.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling[8]
-
To a round-bottom flask, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv.).
-
Add a solvent system, such as a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture to 85-100 °C under an inert atmosphere and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Bischler-Napieralski Reaction[9]
-
Dissolve the β-arylethylamide (1.0 equiv.) in a suitable solvent (e.g., anhydrous toluene or acetonitrile).
-
Add the dehydrating agent (e.g., POCl₃, 3-5 equiv.) dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.
-
Basify the aqueous mixture with a suitable base (e.g., concentrated ammonium hydroxide) to a pH of 8-9.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Workflow and Troubleshooting Diagrams
The following diagrams illustrate key experimental workflows and troubleshooting logic for the synthesis of aristolactam scaffolds.
Caption: General synthetic workflow for aristolactam scaffolds.
Caption: Troubleshooting guide for Suzuki-Miyaura coupling reactions.
References
- 1. quora.com [quora.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Nobel Prize Synthesis: Suzuki–Miyaura Coupling & Ring-Closing Metathesis – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. youtube.com [youtube.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
Addressing reproducibility issues in Aristololactam IIIa cytotoxicity assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues in Aristololactam IIIa cytotoxicity assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound cytotoxicity experiments.
Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a common issue in cytotoxicity assays and can stem from several factors:
-
Cell-Based Issues:
-
Cell Line Authenticity and Stability: Ensure the cell line has been recently authenticated and is not from a high passage number, which can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: Inconsistent initial cell numbers can significantly impact results. Use a carefully optimized seeding density to ensure cells are in the logarithmic growth phase during treatment. Overly high or low cell densities can lead to inaccurate IC50 values.
-
Cell Health and Viability: Only use healthy, viable cells for your experiments. Contamination with bacteria, yeast, or fungi can interfere with the assay results.
-
-
Assay-Specific Problems (MTT/SRB):
-
Incubation Times: Both the drug incubation time and the assay-specific incubation time (e.g., with MTT reagent) must be consistent.
-
Reagent Concentration and Quality: Use fresh, high-quality reagents. For example, MTT solutions can degrade over time, and the concentration of the solubilizing agent (like DMSO) is critical.
-
Incomplete Solubilization: In MTT assays, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a major source of error.
-
Interference from this compound: The compound itself might interfere with the assay. For example, it could have a color that overlaps with the absorbance of the final product or it could directly react with the assay reagents. It is crucial to run controls containing only the compound and media to check for such interference.
-
-
General Experimental Practices:
-
Pipetting Errors: Inaccurate pipetting can lead to significant variability. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Solvent Effects: this compound is often dissolved in an organic solvent like DMSO. High concentrations of the solvent itself can be toxic to cells. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your specific cell line (typically <0.5%).[1]
-
Plate Edge Effects: Wells on the edge of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Q2: I am observing cell death, but my colorimetric assay (e.g., MTT) does not show a significant decrease in signal. Why could this be?
A2: This discrepancy can occur for several reasons:
-
Metabolic Activity vs. Cell Number: Assays like MTT measure metabolic activity, not directly the number of viable cells.[2] It's possible that this compound is inducing a state of cellular stress where the cells are no longer proliferating but are still metabolically active, or even hyperactive for a period, before dying.
-
Timing of the Assay: The timing of your assay is critical. If you measure too early, the cells may not have undergone apoptosis or necrosis yet. If you measure too late, the dead cells may have detached and been lost during washing steps.
-
Assay Limitations: The MTT assay relies on the reduction of MTT to formazan by mitochondrial dehydrogenases.[2] If this compound affects mitochondrial function in a way that doesn't immediately halt all metabolic activity, the results can be misleading. Consider using a different assay that measures a different aspect of cell viability, such as membrane integrity (e.g., Trypan Blue) or total protein content (e.g., Sulforhodamine B - SRB).
Q3: How do I choose the right cytotoxicity assay for this compound?
A3: The best approach is often to use more than one type of assay to get a more complete picture of the cytotoxic effects.
-
Metabolic Assays (e.g., MTT, XTT, MTS): These are good for high-throughput screening and measure the metabolic activity of the cell population.[2] However, be aware of the potential for interference as mentioned above.
-
Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish between live and dead cells based on whether the cell membrane is intact. They are more direct measures of cell death but can be lower in throughput.
-
Total Biomass Assays (e.g., Sulforhodamine B - SRB): The SRB assay measures the total protein content of the cells and is less susceptible to interference from compounds that affect mitochondrial function.[3][4] It is a robust and sensitive method for assessing cytotoxicity.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): Since this compound is known to induce apoptosis, these assays can provide more mechanistic insights into how the compound is killing the cells.[5]
Q4: I suspect my this compound solution is not stable. How can this affect my results?
A4: Compound stability is crucial for reproducible results. If this compound degrades in your stock solution or in the culture medium during the experiment, its effective concentration will decrease over time, leading to an underestimation of its cytotoxicity (a higher IC50 value).
-
Storage: Store stock solutions at the recommended temperature (usually -20°C or -80°C) and protect them from light.
-
Fresh Dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment.
-
Solvent Choice: Ensure the solvent used is appropriate and does not contribute to the degradation of the compound.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.
| Cell Line | Assay Type | Incubation Time | IC50 (µM) |
| HeLa | SRB | Not Specified | 7-30 |
| A549 | SRB | Not Specified | 7-30 |
| HGC | SRB | Not Specified | 7-30 |
| HCT-8/V | SRB | Not Specified | 3.55 |
Data sourced from Li et al., 2009.
Experimental Protocols
A detailed protocol for the Sulforhodamine B (SRB) assay, a reliable method for assessing this compound cytotoxicity, is provided below.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[3][4]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Appropriate cell culture medium and serum
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), cold (4°C)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or control medium (with the same final concentration of solvent).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Carefully remove the medium.
-
Gently add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate at 4°C for at least 1 hour.[3]
-
-
Washing:
-
Staining:
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[3]
-
-
Removing Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[6]
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[6]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for SRB Cytotoxicity Assay
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Troubleshooting flowchart for inconsistent IC50 values.
Proposed Signaling Pathway for this compound-Induced Apoptosis
References
- 1. P53-mediated cell cycle arrest and apoptosis through a caspase-3- independent, but caspase-9-dependent pathway in oridonin-treated MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [app.jove.com]
Strategies for scaling up the purification of Aristololactam IIIa for preclinical studies.
This technical support center provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and frequently asked questions for scaling up the purification of Aristololactam IIIa for preclinical studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound purification in a question-and-answer format.
Q1: Why am I seeing poor resolution between this compound and closely related impurities after scaling up from an analytical to a preparative HPLC system?
A1: Poor resolution during scale-up is a common issue that can stem from several factors. When transitioning to a larger column, maintaining the resolution achieved at the analytical scale is critical.[1]
-
Flow Rate and Gradient Profile: Ensure that the linear flow rate is kept constant between the analytical and preparative columns.[1] The gradient slope should also be adjusted to account for the larger column volume. A simple proportional adjustment may not be sufficient; fine-tuning the gradient profile, especially around the elution time of this compound, is often necessary.
-
Sample Overload: Injecting too much sample onto the preparative column is a primary cause of peak broadening and loss of resolution. Perform a loading study on your analytical column first to determine the maximum sample capacity before scaling up.
-
Sample Solvent Effects: The solvent used to dissolve the crude sample can cause peak distortion if it is significantly stronger than the initial mobile phase. If possible, dissolve your sample in the initial mobile phase or a weaker solvent to ensure sharp peaks.
-
Column Packing and Efficiency: A poorly packed preparative column will have lower efficiency than its analytical counterpart. Ensure the column is packed correctly and test its efficiency before use.
Q2: My product yield has dropped significantly after moving to a larger preparative column. What are the potential causes?
A2: A decrease in yield is often related to the physical and chemical challenges of handling larger volumes and quantities.
-
On-Column Precipitation: The concentration of your sample in the injection solvent might be too high, causing it to precipitate at the column inlet when it comes into contact with the mobile phase. This can lead to high backpressure and loss of product. Consider reducing the sample concentration or using a stronger injection solvent that is still compatible with the initial mobile phase.
-
Inefficient Fraction Collection: The larger peak volumes on a preparative scale require careful optimization of fraction collection parameters. If the collection window is too narrow or mistimed, a significant portion of the product can be lost. Use a combination of UV- and mass-based fraction triggering for more precise collection.[2]
-
Product Degradation: Although specific data on this compound stability is limited, many complex molecules can degrade under prolonged exposure to certain conditions.[3] The longer run times associated with preparative chromatography could contribute to degradation if the compound is sensitive to the mobile phase pH, temperature, or exposure to light.
Q3: I am experiencing unexpectedly high backpressure in my preparative system. How can I resolve this?
A3: High backpressure can damage the column and the HPLC system. It is crucial to identify and resolve the root cause.
-
Particulates in the Sample: Crude extracts often contain fine particulate matter that can clog the column inlet frit. Always filter your sample through a 0.22 or 0.45 µm filter before injection.[4]
-
Sample Precipitation: As mentioned above, sample precipitation on the column is a major cause of high backpressure.
-
High Flow Rate: Ensure the flow rate is appropriate for the column dimensions and particle size. While scaling, the volumetric flow rate will increase, but it should not exceed the manufacturer's recommendations for the column.
-
Mobile Phase Issues: Using a mobile phase with high viscosity or running at low temperatures can increase backpressure. Ensure solvents are properly mixed and degassed.
Q4: The peak shape for this compound is poor, showing significant tailing or fronting in the preparative chromatogram. What's wrong?
A4: Poor peak shape compromises purity and makes accurate fraction collection difficult.
-
Column Overloading: This is the most common cause of peak fronting. The peak maximum shifts to an earlier retention time, and the peak develops a right-angled shape at the front. Reduce the sample load.
-
Secondary Interactions: Peak tailing can occur due to unwanted interactions between the analyte and the stationary phase (e.g., interaction of basic amine groups with acidic silanols). Using a mobile phase additive like formic acid or acetic acid can help suppress these interactions and improve peak shape.[5][6]
-
Injection Solvent Mismatch: Injecting in a solvent much stronger than the mobile phase can cause distorted peaks.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and scalable method for purifying this compound for preclinical studies?
A1: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful, versatile, and widely used technique for isolating natural products like this compound with high purity.[7][8] It offers excellent resolving power and is relatively straightforward to scale up from analytical methods.[8] Other methods like column chromatography over silica gel can be used for initial cleanup of the crude extract.[9]
Q2: How do I correctly scale an analytical HPLC method to a preparative one?
A2: The fundamental principle of scaling up is to maintain the residence time of the analyte on the column. This is achieved by increasing the column diameter while keeping the bed height and linear flow rate constant.[1]
-
Calculate the Preparative Flow Rate: The new flow rate is calculated based on the ratio of the cross-sectional areas (or squared radii) of the preparative and analytical columns.
-
Adjust Injection Volume and Mass Load: The amount of sample you can inject increases proportionally with the column volume.
-
Maintain Gradient Profile: The duration of each step in the gradient should be multiplied by the ratio of the column volumes to ensure a comparable separation.
Q3: What are the recommended stationary and mobile phases for purifying this compound?
A3: Based on analytical methods reported in the literature, a reverse-phase C18 column is the most common and effective stationary phase.[4][6] The mobile phase typically consists of a gradient elution using acetonitrile or methanol as the organic modifier and water.[6] To improve peak shape and resolution, the aqueous phase is often acidified with 0.1-0.2% formic acid or acetic acid.[5][6]
Q4: Which analytical techniques should be used to confirm the purity and identity of the final purified this compound?
A4: A combination of techniques is necessary to ensure the quality of the purified compound.
-
Purity Assessment: High-purity is often confirmed using analytical HPLC or UPLC with a photodiode array (PDA) detector.[5] Purity levels of ≥95% are typically required for preclinical studies.
-
Identity Confirmation: The structure of the isolated compound should be confirmed using mass spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) to confirm the chemical structure.[10][11][12]
Q5: What are the key factors to consider regarding solvent usage when scaling up to preparative chromatography?
A5: Solvent consumption is a major economic and logistical consideration at a larger scale.[13]
-
Cost and Purity: Use HPLC-grade solvents to avoid introducing contaminants. The cost of high-purity solvents like acetonitrile can be significant for large-scale purifications.
-
Safety: Large volumes of flammable organic solvents require appropriate storage, handling, and ventilation to ensure a safe working environment.
-
Method Optimization: An optimized gradient can significantly reduce the total solvent used per run. Isocratic elution, if feasible, can also simplify solvent preparation and recycling.
-
Disposal: The disposal of large volumes of mixed aqueous-organic waste must comply with environmental regulations and can be costly.
Data Presentation
Table 1: Illustrative Parameters for Scaling Up this compound Purification
This table provides a hypothetical example of scaling a purification method from an analytical to a preparative scale. Actual values will depend on the specific column and system used.
| Parameter | Analytical Scale | Preparative Scale | Scaling Factor (Approx.) |
| Column Type | C18 | C18 | - |
| Column Dimensions (ID x L) | 4.6 x 250 mm | 50 x 250 mm | - |
| Particle Size | 5 µm | 10 µm | - |
| Volumetric Flow Rate | 1.0 mL/min | 118 mL/min | ~118x |
| Typical Injection Volume | 10 µL | 1-5 mL | 100-500x |
| Sample Concentration | 1-2 mg/mL | 50-100 mg/mL | 50x |
| Mass Load per Injection | 10-20 µg | 50-500 mg | ~5,000x |
| Typical Run Time | 30 min | 45 min | 1.5x |
| Expected Yield per Run | < 1 mg | 30-300 mg | >1,000x |
Table 2: Summary of Analytical Method Performance Metrics for Aristolactams
This table summarizes typical performance data from validated LC-MS/MS analytical methods for aristolactams, which can be used for purity testing of the final product.[14][15]
| Analyte | Method | Linearity (R²) | LOD | LOQ | Recovery (%) |
| Aristolactam IIIa | UPLC-QTOF-MS/MS | > 0.996 | 0.0750 ng/mL | 0.0206 µg/g | 97.2 - 103.2% |
| Aristolactam I | UPLC-MS/MS | > 0.99 | 0.2 - 2.5 ng/mL | - | 81.3 - 109.6% |
Experimental Protocols
Detailed Protocol for Preparative HPLC Purification of this compound
This protocol provides a general methodology. Researchers must optimize parameters based on their specific crude extract, equipment, and purity requirements.
1. Crude Extract Preparation and Prefractionation: a. Extract the source material (e.g., Aristolochia plant material) with a suitable solvent like 80% methanol.[16] b. Concentrate the extract under reduced pressure to yield a crude residue. c. For very complex mixtures, perform an initial cleanup using silica gel column chromatography with a gradient of chloroform and methanol to obtain a fraction enriched in this compound.[9]
2. Analytical Method Development: a. Develop an analytical HPLC method on a C18 column (e.g., 4.6 x 250 mm, 5 µm). b. Use a mobile phase system such as Water (A) and Acetonitrile (B), both containing 0.1% formic acid.[6] c. Optimize a gradient to achieve baseline separation of this compound from major impurities. Monitor at a suitable wavelength (e.g., 254 or 260 nm).[5]
3. Scale-Up and Preparative Run: a. Select a preparative C18 column with the same length and stationary phase as the analytical column but a larger internal diameter (e.g., 50 x 250 mm, 10 µm). b. Calculate the required preparative flow rate to maintain the linear velocity from the analytical run. c. Prepare a concentrated solution of the enriched extract in a suitable solvent (e.g., methanol or DMSO, then dilute with mobile phase A). Filter the solution through a 0.45 µm filter. d. Equilibrate the preparative column with the initial mobile phase conditions for at least 3-5 column volumes. e. Inject the filtered sample onto the column. f. Run the scaled-up gradient and monitor the elution profile using the UV detector.
4. Fraction Collection and Analysis: a. Collect fractions across the peak corresponding to this compound. Use automated fraction collection triggered by UV absorbance and/or time. b. Analyze small aliquots of each collected fraction using the initial analytical HPLC method to assess purity. c. Pool the fractions that meet the required purity specification (e.g., >95%).
5. Product Isolation: a. Combine the high-purity fractions in a round-bottom flask. b. Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator at a controlled temperature (e.g., <40°C) to prevent degradation. c. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a solid powder. d. Determine the final yield and confirm the structure and purity using analytical HPLC, MS, and NMR.
Visualizations
Experimental and Logical Workflows
Caption: A high-level workflow for scaling this compound purification.
Caption: A decision tree for troubleshooting poor chromatographic resolution.
References
- 1. bio-rad.com [bio-rad.com]
- 2. tarosdiscovery.com [tarosdiscovery.com]
- 3. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isolation, structural elucidation and anti-inflammatory activity of astragalin, (-)hinokinin, aristolactam I and aristolochic acids (I & II) from Aristolochia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 9. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of aristolochic acids, aristololactams and their analogues using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scaling Up Protein Purification: From Lab to Pilot Scale [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the cytotoxicity of Aristololactam IIIa and Aristolochic Acid I.
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the cytotoxic properties of two structurally related nitrophenanthrene compounds: Aristololactam IIIa (AL-IIIa) and Aristolochic Acid I (AA-I). Both are naturally occurring compounds found in plants of the Aristolochia genus and have garnered significant attention for their toxicological profiles. This document aims to present an objective comparison of their performance in cytotoxicity assays, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Quantitative Cytotoxicity Analysis
The following table summarizes the available quantitative data on the cytotoxicity of this compound and Aristolochic Acid I, primarily focusing on their effects on the human proximal tubule epithelial cell line (HK-2), a key in vitro model for nephrotoxicity studies.
| Compound | Cell Line | Assay | Exposure Time | IC50 Value | Source |
| This compound | HK-2 | MTT | 24 hours | 294.9 µM (95.68 µg/mL) | [1] |
| 48 hours | 241.7 µM (78.42 µg/mL) | [1] | |||
| 72 hours | 200.9 µM (65.21 µg/mL) | [1] | |||
| Aristolochic Acid I | HK-2 | CCK-8 | 24 hours | 37.4 µM | [2] |
Note: A direct comparison of IC50 values should be made with caution as the data for this compound and Aristolochic Acid I are from different studies employing slightly different assays (MTT vs. CCK-8). However, the significant difference in the magnitude of the IC50 values suggests a greater cytotoxic potential for Aristolochic Acid I in HK-2 cells. One study noted that Aristolochic Acid II, Aristolochic Acid IIIa, and Aristolochic Acid IVa demonstrated weak cytotoxicity, even at concentrations between 800-1,000 μM[3]. Conversely, another study identified Aristololactam AIIIa as the most toxic among three tested aristololactams in HK-2 cells[1]. These conflicting findings highlight the necessity for further direct comparative studies.
Experimental Protocols
The data presented in this guide are derived from standard in vitro cytotoxicity assays. The following are detailed methodologies for the key experiments cited.
MTT Assay for this compound Cytotoxicity
This protocol is based on the methodology described for assessing the cytotoxicity of aristololactams in HK-2 cells[1].
-
Cell Culture: Human proximal tubular epithelial (HK-2) cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: this compound is first dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium. The final DMSO concentration should be kept constant and non-toxic to the cells (e.g., 0.5% v/v). The cells are then treated with these concentrations for 24, 48, and 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for a further 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
CCK-8 Assay for Aristolochic Acid I Cytotoxicity
This protocol is based on the methodology used to evaluate the cytotoxicity of various nephrotoxic compounds, including Aristolochic Acid I, in HK-2 cells[2].
-
Cell Culture and Seeding: HK-2 cells are cultured and seeded in 96-well plates as described in the MTT assay protocol.
-
Compound Treatment: Cells are treated with varying concentrations of Aristolochic Acid I for 24 hours.
-
CCK-8 Incubation: Following the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for a specified time according to the manufacturer's instructions.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.
Signaling Pathways and Mechanisms of Cytotoxicity
The cytotoxic effects of this compound and Aristolochic Acid I are mediated through distinct and overlapping cellular signaling pathways.
This compound
The precise signaling pathways mediating the cytotoxicity of this compound are not as extensively characterized as those for Aristolochic Acid I. However, studies on related aristololactams suggest that damage to the cell membrane is a potential mechanism of toxicity[1]. Furthermore, Aristololactam I, a structurally similar compound, has been shown to induce apoptosis through a caspase-3 dependent pathway[4]. This suggests that this compound may also trigger programmed cell death.
Aristolochic Acid I
The cytotoxic mechanisms of Aristolochic Acid I are well-documented and involve the activation of several key signaling pathways, ultimately leading to apoptosis and cell cycle arrest.
-
Reactive Oxygen Species (ROS) Generation and MAPK Activation: Aristolochic Acid I induces the production of reactive oxygen species (ROS), which in turn activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically ERK1/2 and p38[5].
-
p53-Dependent Apoptosis: The DNA damage caused by Aristolochic Acid I can trigger a p53-dependent apoptotic response[6]. This involves the activation of the ATM-Chk2-p53-p21 checkpoint pathway, leading to G2/M cell cycle arrest and apoptosis[5].
-
Mitochondrial Dysfunction: Aristolochic Acid I can induce mitochondrial stress, leading to a loss of membrane permeability and the release of cytochrome C, a key event in the intrinsic apoptotic pathway[7][8]. This process is also associated with an increased synthesis of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2[7][8].
Visualizing the Experimental and Signaling Pathways
To further elucidate the processes discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for cytotoxicity assessment and the signaling cascade initiated by Aristolochic Acid I.
Caption: Experimental workflow for determining the cytotoxicity of AL-IIIa and AA-I.
Caption: Signaling pathway of Aristolochic Acid I-induced cytotoxicity.
References
- 1. jfda-online.com [jfda-online.com]
- 2. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicities of aristolochic acid I and aristololactam I in cultured renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Impact of p53 on Aristolochic Acid I-Induced Gene Expression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. hilarispublisher.com [hilarispublisher.com]
Comparative In Vivo Efficacy of Aristololactam Analogues: A Guide for Researchers
This guide provides a comparative overview of the in vivo efficacy of Aristololactam IIIa and other aristolactam analogues, tailored for researchers, scientists, and drug development professionals. The information is compiled from preclinical studies to facilitate an objective assessment of their therapeutic potential.
Executive Summary
While research has explored the bioactivity of various aristolactam analogues, direct comparative in vivo efficacy studies, particularly for this compound, are limited in the publicly available scientific literature. Most research has focused on the toxicological aspects of the parent compounds, aristolochic acids, and their metabolites. However, several aristolactam analogues have demonstrated notable anti-inflammatory and anti-tumor activities in preclinical models. This guide summarizes the available data, focusing on in vivo studies where possible, to provide a comparative perspective.
Data Presentation: In Vivo Efficacy of Aristolactam Analogues
The following tables summarize the quantitative data from various studies on the in vivo anti-inflammatory and in vitro anti-tumor activities of different aristolactam analogues.
Table 1: Comparative Anti-Inflammatory Activity of Aristolactam Analogues
| Compound | Animal Model | Assay | Dosage | Efficacy | Reference Compound |
| Aristolactam BII | Mice | Carrageenan-induced paw edema | 50 mg/kg | 26.2 ± 7.1% swelling rate at 5h (p < 0.01) | Diclofenac (similar effectiveness) |
| Aristolactam FII | Not Specified | Not Specified | Not Specified | Almost the same level of activity | Indomethacin |
| Aristolochic Acid IVa | Mice | Phorbol 12-myristate 13-acetate (PMA)-induced ear edema | 400 and 600 µ g/ear | Significant inhibition of edema | Not Specified |
| Aristolochic Acid IVa | TNF-IRES-Luc Mice | Lipopolysaccharide (LPS)-induced systemic inflammation | 100 mg/kg (i.g.) | Suppression of LPS-triggered inflammation by decreasing TNFα luciferase activities at 3h | Not Specified |
| Aristolochic Acid IVa | SKG Mice | Zymosan-induced arthritis | Not Specified | Ameliorates arthritis | Not Specified |
| Aristolactam I | - | In vitro inhibition of IL-6 and TNFα in THP-1 cells | IC50 = 52 ± 8 µM (IL-6), IC50 = 116.8 ± 83.25 µM (TNFα) | - | - |
| Aristolactam IIIa | No in vivo anti-inflammatory data available. |
i.g. - intragastric administration
Table 2: Comparative Anti-Tumor Activity of Aristolactam Analogues
| Compound | Cell Line | Assay | Efficacy (GI50/IC50) | Notes |
| Aristolactam IIIa | A-549 (Human lung carcinoma) | Cytotoxicity | IC50 = 2.40 x 10⁻⁵ M | Induces apoptosis and cell cycle arrest in the G2/M phase.[1] |
| Aristolactam BII | Various human cancer cell lines | Anti-tumor activity | Moderate activity | Induces cell cycle arrest and apoptosis in A549 cells.[2][3] |
| Aristolactam BIII | Various human cancer cell lines | Anti-tumor activity | Moderate activity | [2] |
| Aristolactam FI (Piperolactam A) | Various human cancer cell lines | Anti-tumor activity | Moderate activity | [2] |
| N-methyl piperolactam A | Various human cancer cell lines | Anti-tumor activity | Moderate activity | [2] |
| Sauristolactam | Various human cancer cell lines | Anti-tumor activity | Moderate activity | [2] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Carrageenan-Induced Paw Edema in Mice
This model is a widely used and reproducible method for evaluating acute anti-inflammatory activity.
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.[4]
-
Induction of Edema: A subcutaneous injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the sub-plantar region of the right hind paw.[5][6]
-
Treatment: The test compound (e.g., Aristolactam BII) or the reference drug (e.g., diclofenac, indomethacin) is administered, typically intraperitoneally or orally, at a specified time before the carrageenan injection.[6]
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The difference in paw volume before and after carrageenan injection represents the degree of edema.[6]
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.
Phorbol 12-Myristate 13-Acetate (PMA)-Induced Ear Edema in Mice
This is a common model for screening topical anti-inflammatory agents.
-
Animals: Male ICR mice are commonly used.
-
Induction of Edema: A solution of PMA (e.g., 20 μL of a 125 μg/mL solution) is applied topically to the inner surface of the right ear.[7]
-
Treatment: The test compound (e.g., Aristolochic Acid IVa) or a reference drug is applied topically to the same ear, usually shortly after the PMA application.[7]
-
Measurement of Edema: After a specific duration (e.g., 6 hours), the mice are euthanized, and a circular biopsy is taken from both the treated and untreated ears. The edematous response is quantified by the difference in weight between the two ear biopsies.[7]
-
Data Analysis: The anti-inflammatory activity is expressed as the percentage reduction in edema in the treated group compared to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study the systemic inflammatory response.
-
Animals: Various mouse strains such as BALB/c or C57BL/6 are used.
-
Induction of Inflammation: A solution of LPS from E. coli is injected intraperitoneally (i.p.) at a specified dose (e.g., 0.5 mg/kg to 5 mg/kg).[8][9][10][11]
-
Treatment: The test compound (e.g., Aristolochic Acid IVa) is administered, typically orally or i.p., at a set time before or after the LPS challenge.
-
Assessment of Inflammation: At various time points after LPS injection, blood samples are collected to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.[12] In specialized models like the TNF-IRES-Luc mice, inflammation can be tracked in real-time by measuring luciferase activity.[13]
-
Data Analysis: The efficacy of the test compound is determined by its ability to reduce the LPS-induced increase in inflammatory markers compared to the vehicle-treated control group.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to visualize the proposed signaling pathways and experimental workflows.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Caption: Proposed COX Inhibition by Aristolactam BII.
Caption: NF-κB Independent Mechanism of Aristolactam I.
Caption: AAIVa's Modulation of Immune Cells in Arthritis.
Conclusion
The available evidence suggests that several aristolactam analogues possess significant anti-inflammatory and anti-tumor properties. Aristolactam BII, Aristolactam FII, and Aristolochic Acid IVa have demonstrated promising in vivo anti-inflammatory effects in various animal models. Notably, Aristolochic Acid IVa is reported to be non-carcinogenic and non-nephrotoxic, which makes it a particularly interesting candidate for further investigation.
There is a clear lack of in vivo efficacy data for Aristolactam IIIa in the current literature, with existing studies primarily focusing on its in vitro cytotoxic effects. To provide a comprehensive comparison, further in vivo studies are warranted to evaluate the therapeutic potential of Aristolactam IIIa and to directly compare its efficacy against other promising aristolactam analogues. Researchers are encouraged to investigate the anti-inflammatory and anti-tumor potential of Aristolactam IIIa in established animal models to fill this knowledge gap.
References
- 1. Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021 [mdpi.com]
- 2. Synthesis of aristolactam analogues and evaluation of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivities and action mechanisms of active compounds from Hottuynia cordata Thunb on human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 9. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Non-carcinogenic/non-nephrotoxic aristolochic acid IVa exhibited anti-inflammatory activities in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the genotoxicity of different aristolactam compounds.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxicity of various aristolactam compounds, metabolites of the potent human carcinogen aristolochic acid. The information presented herein is based on experimental data from peer-reviewed scientific literature, offering an objective overview to inform research and drug development activities.
Executive Summary
Aristolactam compounds are derived from aristolochic acids, naturally occurring nephrotoxins and carcinogens found in certain plants. The genotoxicity of these compounds is primarily attributed to their metabolic activation to reactive aristolactam-nitrenium ions, which form covalent adducts with DNA. This guide focuses on the comparative genotoxicity of Aristolactam I (AL-I), Aristolactam II (AL-II), and Aristolactam IVa (AL-IVa), with their parent compounds Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII) serving as primary comparators due to the wealth of available data on their genotoxic effects.
Experimental evidence indicates that both AAI and AAII are potent genotoxins, with studies showing varying degrees of mutagenicity and DNA adduct formation between the two. In some in vivo studies, AAII has been reported to be more mutagenic than AAI. Conversely, AAI has been shown to form higher levels of DNA adducts in certain non-target tissues. Aristolactam IVa, in contrast, has been demonstrated to be non-genotoxic in vivo. The primary mechanism of genotoxicity involves the formation of DNA adducts, with 7-(deoxyadenosin-N6-yl)-aristolactam I (dA-AAI) being a key persistent adduct and a reliable biomarker of exposure.
Data Presentation: Comparative Genotoxicity
The following table summarizes quantitative data on the genotoxicity of aristolochic acids, the precursors to aristolactam compounds. This data serves as a proxy for comparing the genotoxic potential of their respective aristolactam metabolites.
| Compound | Assay Type | Organism/Cell Line | Endpoint | Result | Reference |
| Aristolochic Acid I (AAI) | In vivo gene mutation | gpt delta transgenic mouse | Mutant Frequency (MF) in kidney | Lower MF compared to AAII at the same dose. | [1] |
| Aristolochic Acid II (AAII) | In vivo gene mutation | gpt delta transgenic mouse | Mutant Frequency (MF) in kidney | Approximately 2-fold higher MF than AAI at 5 mg/kg. | [1] |
| Aristolochic Acid I (AAI) | In vivo DNA adducts | gpt delta transgenic mouse | DNA adduct levels in kidney | Lower total DNA adducts compared to AAII. | [1] |
| Aristolochic Acid II (AAII) | In vivo DNA adducts | gpt delta transgenic mouse | DNA adduct levels in kidney | Approximately 2.5-fold higher DNA adduct levels than AAI. | [1] |
| Aristolochic Acid I (AAI) | In vivo DNA adducts | Male Wistar rats | DNA adduct levels in forestomach | 330 ± 30 adducts/10⁸ nucleotides. | [2] |
| Aristolochic Acid II (AAII) | In vivo DNA adducts | Male Wistar rats | DNA adduct levels in kidney | 80 ± 20 adducts/10⁸ nucleotides. | [2] |
| Aristolochic Acid IVa (AA-IVa) | In vivo DNA adducts | Mice | DNA adduct levels in kidney, liver, forestomach | No detectable DNA adducts. | [3][4] |
| Aristolochic Acid IVa (AA-IVa) | In vivo micronucleus assay | Mice | Micronucleus formation in bone marrow | Negative result. | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the genotoxicity assessment of aristolactam compounds are provided below.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[5]
Objective: To determine if a substance can induce mutations in the DNA of the test organism.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1537) with mutations in the histidine synthesis operon.[5]
-
Test compound (aristolactam or aristolochic acid).
-
S9 fraction (for metabolic activation).
-
Minimal glucose agar plates.
-
Top agar.
-
Positive and negative controls.
Procedure:
-
Preparation of Bacterial Cultures: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Preparation of Test Solutions: Dissolve the test compound in a suitable solvent. Prepare a range of concentrations.
-
Metabolic Activation: If required, prepare the S9 mix containing the S9 fraction, cofactors, and buffer.
-
Plate Incorporation Method:
-
To a tube containing molten top agar, add the bacterial culture, the test solution, and either the S9 mix or a buffer.
-
Vortex the tube gently and pour the contents onto a minimal glucose agar plate.
-
Spread the top agar evenly and allow it to solidify.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[6][7]
In Vivo Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.
Objective: To identify substances that cause cytogenetic damage leading to the formation of micronuclei in erythrocytes.
Materials:
-
Test animals (e.g., mice or rats).
-
Test compound.
-
Acridine orange or other suitable stain.
-
Microscope slides.
-
Microscope with appropriate filters.
Procedure:
-
Dosing: Administer the test compound to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels. Include a vehicle control group.
-
Sample Collection: Collect peripheral blood or bone marrow at appropriate time points after the final dose (e.g., 24 and 48 hours).
-
Slide Preparation: Prepare thin smears of blood or bone marrow on microscope slides.
-
Staining: Stain the slides with acridine orange or another suitable stain to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) and to visualize micronuclei.
-
Scoring: Under a microscope, score a predetermined number of PCEs (e.g., 2000) for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as an indicator of cytotoxicity.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the control group indicates a positive result.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8]
Objective: To measure DNA damage in the form of single and double-strand breaks.
Materials:
-
Single-cell suspension from tissues or cell cultures.
-
Low melting point agarose.
-
Microscope slides.
-
Lysis solution.
-
Alkaline or neutral electrophoresis buffer.
-
DNA staining dye (e.g., ethidium bromide, SYBR Green).
-
Fluorescence microscope with an imaging system.
Procedure:
-
Cell Encapsulation: Mix the single-cell suspension with molten low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA as nucleoids.
-
DNA Unwinding: Place the slides in an alkaline or neutral buffer to allow the DNA to unwind.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets under a fluorescence microscope.
-
Image Analysis: Use image analysis software to quantify the amount of DNA in the comet tail relative to the head. The tail intensity is proportional to the amount of DNA damage.[9][10]
³²P-Postlabeling Assay for DNA Adducts
This is a highly sensitive method for detecting and quantifying DNA adducts.[11]
Objective: To measure the levels of specific DNA adducts formed by genotoxic compounds.
Materials:
-
DNA sample isolated from tissues or cells.
-
Enzymes for DNA digestion (e.g., micrococcal nuclease, spleen phosphodiesterase).
-
[γ-³²P]ATP.
-
T4 polynucleotide kinase.
-
Thin-layer chromatography (TLC) plates or high-performance liquid chromatography (HPLC) system.
-
Phosphorimager or scintillation counter.
Procedure:
-
DNA Digestion: Digest the DNA sample to 3'-mononucleotides using a combination of enzymes.
-
Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional TLC or HPLC.
-
Quantification: Detect and quantify the radioactivity of the adduct spots or peaks using a phosphorimager or scintillation counter. The level of DNA adducts is typically expressed as relative adduct labeling (RAL), which is the ratio of adducted nucleotides to total nucleotides.[12][13]
Mandatory Visualization
Metabolic Activation of Aristolochic Acid and Formation of Aristolactam-DNA Adducts
Caption: Metabolic activation pathway of aristolochic acid leading to DNA adduct formation.
General Workflow for In Vitro Genotoxicity Testing
Caption: A generalized workflow for conducting in vitro genotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. 32P-postlabelling analysis of the DNA adducts formed by aristolochic acid I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aristolochic acid IVa forms DNA adducts in vitro but is non-genotoxic in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aristolochic acid IVa forms DNA adducts in vitro but is non-genotoxic in vivo | springermedizin.de [springermedizin.de]
- 5. Ames test - Wikipedia [en.wikipedia.org]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 8. Comet assay - Wikipedia [en.wikipedia.org]
- 9. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 10. mdpi.com [mdpi.com]
- 11. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Aristololactam IIIa and cisplatin in inducing apoptosis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the apoptotic effects of Aristololactam IIIa and the widely-used chemotherapeutic agent, cisplatin. The information presented is intended to support research and development efforts in oncology by offering a detailed examination of the mechanisms, efficacy, and experimental protocols associated with these two compounds.
Introduction
Cisplatin is a cornerstone of cancer chemotherapy, exerting its cytotoxic effects primarily through the induction of DNA damage, which subsequently triggers apoptosis.[1] this compound, a natural compound, has also demonstrated anti-cancer properties, including the ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[2] This guide will delve into a head-to-head comparison of their apoptotic mechanisms, supported by available experimental data.
Comparative Analysis of Apoptotic Induction
The following tables summarize the available quantitative data on the pro-apoptotic effects of this compound and cisplatin. It is important to note that the data presented are compiled from different studies, employing varied cell lines and experimental conditions. Therefore, a direct comparison of absolute values should be approached with caution.
Table 1: IC50 Values for this compound and Cisplatin in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa | ~7-30 | [3] |
| This compound | A549 | ~7-30 | [3] |
| This compound | HGC | ~7-30 | [3] |
| This compound | HCT-8/V (Navelbine-resistant) | 3.55 | [3] |
| Cisplatin | A549 | Varies with exposure time | [4] |
| Cisplatin | SK-OV (ovarian cancer) | Varies with resistance status | [1] |
Table 2: Comparative Effects on Apoptotic Markers
| Apoptotic Marker | This compound | Cisplatin | References |
| PARP Cleavage | Induces cleavage of PARP in HeLa cells. | Induces PARP cleavage as a result of caspase-3 activation. | [2][5] |
| Caspase Activation | Implied by PARP cleavage. | Activates caspase-3, -7, and -9. | [2][6][7] |
| Bcl-2 Family Modulation | Not explicitly detailed in the provided search results. | Downregulates anti-apoptotic Bcl-2. | [7] |
| p53 Involvement | Not explicitly detailed in the provided search results. | Can induce p53-dependent and independent apoptosis. | [1] |
| Cell Cycle Arrest | Induces G2/M phase arrest in HeLa cells. | Can induce cell cycle arrest. | [3][8] |
Signaling Pathways of Apoptosis Induction
The following diagrams illustrate the known apoptotic signaling pathways for this compound and cisplatin.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol is a widely used method for the quantitative analysis of apoptosis.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., this compound, cisplatin)
-
Phosphate-Buffered Saline (PBS), cold
-
10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE, APC)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells and induce apoptosis by treating with the desired compound for the appropriate time. Include untreated cells as a negative control.
-
Harvesting: Carefully collect both adherent and floating cells. Centrifuge at a low speed to pellet the cells.
-
Washing: Wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
PI Addition: Add 5 µL of PI staining solution to the cell suspension.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Western Blotting for Apoptotic Markers (Caspases, Bcl-2 Family, PARP)
This technique is used to detect the presence and cleavage of key proteins in the apoptotic cascade.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in lysis buffer on ice. Centrifuge to remove cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[9]
Materials:
-
Cells grown on coverslips or tissue sections
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cells or tissue sections with 4% paraformaldehyde.
-
Permeabilization: Incubate the samples with permeabilization solution to allow the enzyme to access the nucleus.
-
Labeling: Incubate the samples with the TUNEL reaction mixture, which allows the TdT enzyme to add labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
Detection: Visualize the labeled cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Conclusion
Both this compound and cisplatin are effective inducers of apoptosis in cancer cells, albeit through potentially different primary mechanisms. Cisplatin's mode of action is well-established and centers on the induction of DNA damage, leading to the activation of the intrinsic apoptotic pathway.[1] this compound has been shown to induce apoptosis, marked by PARP cleavage, and to cause G2/M cell cycle arrest.[2][3]
The available data suggests that this compound is a potent compound, with IC50 values in the low micromolar range against several cancer cell lines, including a drug-resistant line.[3] However, a direct, comprehensive comparison of the apoptotic potency and detailed molecular mechanisms of this compound versus cisplatin is not yet available in the scientific literature. Further research, including head-to-head studies in the same cancer cell models, is warranted to fully elucidate their comparative efficacy and to explore the potential of this compound as a novel anti-cancer agent. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cisplatin-induced apoptosis and development of resistance are transcriptionally distinct processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin, the Timeless Molecule [mdpi.com]
- 9. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Cellular Target Engagement of Aristololactam IIIa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of novel compounds, using Aristololactam IIIa as a representative example. Understanding and confirming that a compound interacts with its intended molecular target within a cellular context is a critical step in drug discovery and development, providing confidence in the mechanism of action and guiding further optimization efforts.
This compound is a natural product with reported biological activities, yet its precise molecular targets often remain to be fully elucidated. This guide will explore three prominent techniques for target engagement validation: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL). We will delve into their principles, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Target Validation Methods
The choice of a target validation method depends on various factors, including the nature of the compound, the availability of reagents, and the specific experimental questions being addressed. The table below summarizes the key features of CETSA, DARTS, and Photo-affinity Labeling.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photo-affinity Labeling (PAL) |
| Compound Modification | Not required | Not required | Required (synthesis of a photo-reactive probe) |
| Principle | Ligand binding increases protein thermal stability.[1][2][3] | Ligand binding protects the target protein from proteolysis.[4][5][6][7][8] | Covalent cross-linking of a photo-reactive probe to its target upon UV irradiation.[9][10][11][12] |
| Primary Readout | Quantification of soluble protein after heat shock. | Analysis of protein fragments after protease digestion. | Identification of labeled proteins by mass spectrometry. |
| Key Advantages | Label-free, applicable in intact cells and tissues.[2][3] | Label-free, does not require compound modification.[6][7][8] | Provides direct evidence of interaction and can identify binding sites.[10][11] |
| Key Limitations | Not all proteins exhibit a clear thermal shift; optimization of heating conditions is required.[13] | Limited by the availability of suitable proteases and potential for non-specific protection.[4] | Requires chemical synthesis of a probe, which may alter compound activity; potential for non-specific labeling.[9] |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[13] | Moderate throughput. | Lower throughput due to the multi-step nature of the workflow. |
| Typical Downstream Analysis | Western Blot, Mass Spectrometry.[2] | SDS-PAGE, Western Blot, Mass Spectrometry.[4][6] | Affinity purification, SDS-PAGE, Mass Spectrometry.[9][11] |
Experimental Protocols
Below are detailed protocols for each of the discussed target validation methods. These are generalized protocols and may require optimization for specific cell types, target proteins, and compounds.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from established CETSA procedures.[1][14]
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations or a vehicle control for a defined period.
-
-
Heat Shock:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures for a fixed time (e.g., 3 minutes) using a PCR cycler. Include an unheated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using Western Blot or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol is based on standard DARTS methodologies.[4][5][6][7]
-
Cell Lysis and Compound Incubation:
-
Lyse cultured cells using a mild, non-denaturing lysis buffer.
-
Clear the lysate by centrifugation.
-
Incubate aliquots of the cell lysate with this compound at different concentrations or a vehicle control.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase, thermolysin) to each lysate aliquot and incubate for a specific time to allow for partial protein digestion.[4] The extent of digestion needs to be optimized.
-
-
Sample Preparation and Analysis:
-
Stop the digestion by adding a protease inhibitor or by heat denaturation.
-
Analyze the protein fragments by SDS-PAGE.
-
Visualize the protein bands by Coomassie staining or perform a Western Blot for the putative target protein.
-
-
Target Identification:
-
A protein band that is protected from digestion in the presence of this compound is a potential target.
-
Excise the protected band from the gel and identify the protein using mass spectrometry.[8]
-
Photo-affinity Labeling (PAL) Protocol
This protocol outlines the general workflow for a PAL experiment.[9][10][11][15]
-
Probe Synthesis:
-
Cellular Labeling:
-
Lysis and Enrichment:
-
Lyse the cells.
-
If the probe contains an affinity tag, enrich the labeled proteins using affinity chromatography (e.g., streptavidin beads for a biotin tag).
-
-
Identification of Target Proteins:
-
Elute the enriched proteins and separate them by SDS-PAGE.
-
Identify the labeled proteins by mass spectrometry.
-
-
Validation:
-
Validate the identified targets by performing competition experiments where cells are co-incubated with the probe and an excess of the unmodified this compound. A decrease in labeling of a specific protein in the presence of the competitor confirms it as a target.[9]
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and the potential biological context of this compound's action, the following diagrams are provided.
Hypothetical Signaling Pathway Modulated by this compound
Caption: Hypothetical signaling pathway where this compound inhibits Kinase 2.
CETSA Experimental Workflow
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
DARTS Experimental Workflow
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 4. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 5. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 6. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 8. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoaffinity labeling in target- and binding-site identification. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of HPLC and LC-MS/MS Methods for the Quantification of Aristololactam IIIa
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like Aristololactam IIIa is paramount. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet/Diode Array Detection (HPLC-UV/DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering insights into their respective methodologies and performance for the analysis of this compound.
The choice between HPLC-UV/DAD and LC-MS/MS for the analysis of this compound hinges on the specific requirements of the study, balancing the need for sensitivity, selectivity, and cost-effectiveness. While HPLC-UV/DAD offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides unparalleled sensitivity and specificity, making it the preferred method for trace-level detection and complex matrices.
Method Performance Comparison
The following table summarizes the key performance parameters for the analysis of aristolactams, including this compound, using both HPLC-UV/DAD and LC-MS/MS. The data presented is a synthesis of findings from multiple analytical validation studies. It is important to note that direct head-to-head comparative studies for this compound are limited in published literature. The HPLC-UV/DAD data is often presented for a mixture of aristolochic acids and aristolactams, while more specific data is available for LC-MS/MS methods.
| Parameter | HPLC-UV/DAD | LC-MS/MS |
| Linearity (R²) | ≥ 0.999[1] | ≥ 0.991[2] |
| Limit of Detection (LOD) | 10.0 - 15.8 ng/mL[3] | ≤ 4 ng/mL[4] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL* | 2 - 5 ng/mL[2] |
| Accuracy (Recovery) | 95.9 - 102.2%[3] | 89.78 - 112.16%[2] |
| Precision (RSD) | < 3.0%[2] | < 8.12%[2] |
| Note: The LOQ for HPLC-UV/DAD is an estimation based on reported LODs for similar compounds, as specific LOQ for this compound was not readily available in the reviewed literature. |
Experimental Protocols
Sample Preparation
A generalized sample preparation workflow for the extraction of this compound from a solid matrix (e.g., herbal medicine) is outlined below. This procedure is a prerequisite for both HPLC and LC-MS/MS analysis.
HPLC-UV/DAD Method
This method is suitable for the quantification of this compound in samples where the concentration is relatively high and the matrix is not overly complex.
-
Chromatographic System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., 0.1% acetic acid in water) and an organic phase (e.g., acetonitrile).[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection is performed at a wavelength of approximately 254 nm or 260 nm.[3][5]
-
Injection Volume: 20 µL.[1]
LC-MS/MS Method
This method is highly sensitive and selective, making it ideal for detecting trace amounts of this compound, especially in complex biological matrices.
-
Chromatographic System: An ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer.[2]
-
Column: A C18 reversed-phase column is typically used (e.g., Agilent SB-C18, 2.1 × 50 mm, 1.8 μm).[4]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B) is common.[4]
-
Flow Rate: A flow rate of 0.3 mL/min is often used.[4]
-
Ionization Source: Electrospray ionization (ESI) in positive mode is generally used for the analysis of aristolactams.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would be monitored.
Principles of Detection: A Comparative Overview
The fundamental difference between HPLC-UV/DAD and LC-MS/MS lies in their detection principles. HPLC-UV/DAD measures the absorbance of light by the analyte, which is less specific, while LC-MS/MS identifies and quantifies the analyte based on its mass-to-charge ratio, offering a much higher degree of certainty.
Concluding Remarks
The cross-validation of analytical methods is a critical step in ensuring data integrity and reliability. For the analysis of this compound, both HPLC-UV/DAD and LC-MS/MS have their merits.
-
HPLC-UV/DAD is a cost-effective and robust method suitable for routine quality control and for the analysis of samples with relatively high concentrations of this compound. Its limitation lies in its lower sensitivity and potential for interference from co-eluting compounds in complex matrices.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification and for analysis in complex biological or environmental samples.[4][6] The high specificity of MRM detection minimizes the risk of false positives. However, the initial investment and operational costs are significantly higher.
Ultimately, the choice of method should be guided by the specific analytical needs, the nature of the sample matrix, the required level of sensitivity, and the available resources. For definitive identification and quantification at low levels, LC-MS/MS is the recommended technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and Simultaneous Quantification of Six Aristolochic Acids and Two Lignans in Asari Radix et Rhizoma Using Ultra-Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of five aristolochic acids and two aristololactams in Aristolochia plants by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Simultaneous Determination of Aristoloxazines, Aristolochic Acids, and Aristolactams Using HPLCâFluorescence Detection with a Post-column Microreactor: Application in Identifying New Aristoloxazines - American Chemical Society - Figshare [acs.figshare.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Aristololactam IIIa
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of Aristololactam IIIa. Adherence to these procedures is mandatory to mitigate risks associated with this cytotoxic and potentially mutagenic compound.
This compound, an analog of aristolochic acid, has demonstrated cytotoxic properties and is suspected to be mutagenic.[1][2] Long-term and high-dose exposure in animal studies has been linked to kidney tubule injury and the development of carcinoma.[2] Therefore, stringent safety measures are imperative to prevent occupational exposure.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This is the minimum requirement, and a site-specific risk assessment should be conducted to determine if additional protection is necessary.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Chemically impermeable nitrile gloves (tested against cytotoxic drugs, e.g., ASTM D6978-05 standard).[3][4] The outer glove should be disposed of immediately after handling the compound, and the inner glove upon leaving the designated handling area. | To prevent dermal absorption, which is a primary route of exposure to cytotoxic agents.[4] Double gloving provides an additional layer of protection against tears and contamination. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. Cuffs should be tucked under the outer gloves.[5] | To protect skin and personal clothing from contamination by splashes or aerosols.[6] |
| Respiratory Protection | N95 Respirator or Higher | A fit-tested N95 respirator or a higher level of respiratory protection (e.g., a powered air-purifying respirator - PAPR) should be used when handling the powdered form of the compound or when there is a risk of aerosol generation.[6] | To prevent inhalation of airborne particles, a significant route of exposure for cytotoxic compounds.[6] |
| Eye Protection | Safety Goggles and Face Shield | Chemical splash goggles should be worn at all times.[5] A full-face shield must be worn over the goggles when there is a risk of splashing.[5][6] | To protect the eyes and face from splashes of contaminated liquids or contact with airborne particles. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn over personal footwear and removed before exiting the designated handling area.[5] | To prevent the spread of contamination outside of the laboratory. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to ensure containment.
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a cytotoxic spill kit is readily available.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Secure the area and prevent entry.[6]
-
Wearing appropriate PPE, cover the spill with absorbent material from the cytotoxic spill kit.[6]
-
Carefully collect the contaminated material into a designated cytotoxic waste container.[6]
-
Decontaminate the spill area with an appropriate cleaning agent.[6]
-
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[7]
-
Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
-
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of accordingly.
-
Solid Waste: All contaminated PPE (gloves, gowns, shoe covers), absorbent materials, and empty containers must be placed in a clearly labeled, leak-proof cytotoxic waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled cytotoxic waste container.
-
Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. Do not discharge into the environment.[7]
Visual Workflow and Logic Diagrams
The following diagrams illustrate the essential workflows and logical relationships for the safe handling of this compound.
Caption: Procedural workflow for the safe handling of this compound.
Caption: Logical relationship between hazards and control measures.
References
- 1. Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term toxicity evaluation of aristolochic acid-IIIa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Handling cytotoxic material [cleanroomtechnology.com]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipservices.care [ipservices.care]
- 7. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
